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Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside Documentation Hub

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  • Product: Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside
  • CAS: 7511-40-2

Core Science & Biosynthesis

Foundational

Mass Spectrometry Fragmentation Dynamics of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside: A Mechanistic Guide

Introduction & Structural Significance Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside is a highly functionalized monosaccharide widely utilized as a critical building block in synthetic carbohydrate chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside is a highly functionalized monosaccharide widely utilized as a critical building block in synthetic carbohydrate chemistry. Its architecture features a carefully selected array of orthogonal protecting groups: an acid-labile trityl (triphenylmethyl) ether at the primary C-6 position, robust acetyl esters at the secondary C-2, C-3, and C-4 positions, and an anomeric methyl glycoside.

For researchers and drug development professionals, verifying the integrity of these intermediates via tandem mass spectrometry (MS/MS) is essential. However, analyzing this molecule requires a deep mechanistic understanding of how these distinct functional groups compete for charge and dictate gas-phase dissociation pathways.

Ionization Dynamics: Overcoming the Trityl "Charge Sink"

In Electrospray Ionization (ESI), the sheer size and electron density of the trityl group dominate the molecule's behavior. The triphenylmethyl moiety is highly prone to forming a resonance-stabilized carbocation (Tr⁺, m/z 243.1). If the molecule undergoes protonation to form [M+H]⁺, the energy transferred during desolvation is often sufficient to spontaneously cleave the C6-O bond. This results in the overwhelming dominance of the Tr⁺ ion and the neutral loss of the entire sugar moiety, making structural characterization of the intact pyranose ring nearly impossible under standard acidic ESI conditions.

To circumvent this "charge sink" effect, ionization must be deliberately steered toward alkali metal adduction. By doping the mobile phase with sodium, the formation of the sodiated adduct [M+Na]⁺ (m/z 585.2) is thermodynamically favored. Sodium coordinates strongly with the oxygen-rich pyranose core and the carbonyl oxygens of the acetyl groups. This charge localization stabilizes the intact molecule, allowing it to survive the ESI source and be isolated for Collision-Induced Dissociation (CID).

Mechanistic Fragmentation Pathways (CID)

Once the[M+Na]⁺ precursor is isolated, its fragmentation follows a deterministic, energy-dependent cascade. The O-glycosidic and ether bonds are typically the most labile sites in carbohydrate MS/MS (1)[1].

  • Detritylation (Lowest Energy Threshold): The primary and most facile cleavage is the elimination of the trityl group. Because the sodium adduct retains the charge on the sugar ring, this step proceeds via the neutral loss of triphenylmethanol (TrOH, 260.1 Da), yielding a sodiated, detritylated product ion at m/z 325.1.

  • Sequential Deacetylation: Acetylated glycosides characteristically undergo the neutral loss of acetic acid (AcOH, 60.0 Da) or ketene (CH₂CO, 42.0 Da) (2)[2]. For this molecule, the sequential loss of up to three AcOH molecules is observed, stepping down from m/z 325.1 → 265.1 → 205.0.

  • Anomeric Cleavage: The methyl glycoside at C-1 requires higher collision energies to rupture, eventually yielding the loss of methanol (MeOH, 32.0 Da).

  • Cross-Ring Cleavages: At elevated collision energies, the pyranose ring itself fractures. These cleavages are annotated using the systematic nomenclature established by Domon and Costello, producing diagnostic A-type and X-type ions that confirm the monosaccharide core structure (3)[3].

Frag_Pathways M Precursor Ion [M+Na]+ m/z 585.2 Tr Trityl Cation [Tr]+ m/z 243.1 M->Tr C-O Cleavage (Charge on Tr) M_Tr Detritylated [M-TrOH+Na]+ m/z 325.1 M->M_Tr Neutral Loss TrOH (-260.1 Da) Ac1 Deacetylated [M-TrOH-AcOH+Na]+ m/z 265.1 M_Tr->Ac1 Neutral Loss AcOH (-60.0 Da) Ac2 Bis-Deacetylated [M-TrOH-2AcOH+Na]+ m/z 205.0 Ac1->Ac2 Neutral Loss AcOH (-60.0 Da) MeOH Anomeric Cleavage [M-TrOH-2AcOH-MeOH+Na]+ m/z 173.0 Ac2->MeOH Neutral Loss MeOH (-32.0 Da)

Figure 1: Mechanistic MS/MS fragmentation cascade of the sodiated precursor.

Self-Validating Experimental Protocol: ESI-MS/MS Workflow

To ensure the trustworthiness of the spectral data, the MS protocol must be designed as a self-validating system. A single MS/MS spectrum at a static collision energy (CE) cannot differentiate between parallel fragmentations and sequential cascades. The following workflow utilizes CE ramping to construct a breakdown curve, mathematically proving the lineage of each fragment.

Step 1: Matrix Engineering (Sample Preparation)

  • Action: Dissolve the purified Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside to a final concentration of 1 µM in a 50:50 (v/v) Methanol:Acetonitrile solution. Add Sodium Acetate (NaOAc) to a final concentration of 0.1 mM.

  • Causality: The absence of formic acid suppresses the[M+H]⁺ pathway. The NaOAc forces quantitative conversion to the [M+Na]⁺ adduct, protecting the highly labile trityl ether from premature gas-phase solvolysis.

Step 2: Source Tuning for Labile Ethers

  • Action: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to a soft 2.8–3.0 kV. Critically, lower the Declustering Potential (DP) or Cone Voltage to ≤ 35 V.

  • Causality: High extraction voltages accelerate ions through the intermediate pressure region, inducing collisions with residual gas (in-source CID). Keeping the DP low ensures the survival of the m/z 585.2 precursor.

Step 3: Collision Energy (CE) Ramping

  • Action: Isolate the m/z 585.2 precursor in the quadrupole. Acquire MS/MS spectra across three distinct CE tiers: 10 eV, 20 eV, and 35 eV.

  • Causality:

    • Low CE (10 eV): Validates the primary neutral loss. The spectrum is dominated by m/z 325.1 (loss of TrOH).

    • Medium CE (20 eV): Validates the secondary losses. The m/z 325.1 ion depletes, and m/z 265.1 / 205.0 (loss of acetyls) emerge.

    • High CE (35 eV): Forces pyranose ring opening, generating Domon-Costello cross-ring fragments.

MS_Workflow A Step 1: Sample Prep NaOAc Doped Matrix B Step 2: Soft ESI+ Low Cone Voltage (<35V) A->B Suppress[M+H]+ C Step 3: Precursor Isolation [M+Na]+ m/z 585.2 B->C Adduct Intact D Step 4: CE Ramping 10 eV, 20 eV, 35 eV C->D CID E Data: Breakdown Curve Validates Pathways D->E MS/MS Spectra

Figure 2: Self-validating ESI-MS/MS workflow utilizing CE ramping.

Quantitative Data Summary

Table 1: Precursor Ionization Profile

Ion SpeciesFormulaExact Mass (m/z)Relative Stability (ESI+)
Trityl Cation[C₁₉H₁₅]⁺243.117Extremely High (In-source dominant)
Protonated Molecule[C₃₂H₃₄O₉ + H]⁺563.227Extremely Low (Cleaves to Tr⁺)
Ammoniated Adduct[C₃₂H₃₄O₉ + NH₄]⁺580.254Moderate
Sodiated Adduct[C₃₂H₃₄O₉ + Na]⁺585.209High (Target Precursor)

Table 2: Diagnostic MS/MS Fragment Ions (Precursor: m/z 585.2)

Fragment m/zNeutral Loss (Da)Leaving GroupStructural Significance
325.1 260.1Triphenylmethanol (TrOH)Confirms presence of intact trityl ether at C-6.
265.1 320.1 (260.1 + 60.0)TrOH + Acetic Acid (AcOH)Confirms presence of at least one acetyl group.
205.0 380.1 (260.1 + 120.0)TrOH + 2x Acetic AcidConfirms presence of multiple acetyl groups.
173.0 412.1 (380.1 + 32.0)TrOH + 2x AcOH + MethanolConfirms the anomeric methyl glycoside.

References

  • Fragmentation Mechanism of Alkylmonoglycosides by Mass Spectrometry ResearchGate URL
  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis PMC / NIH URL
  • Analysis of Carbohydrates by Mass Spectrometry (Domon and Costello Nomenclature)

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Exploratory

Solubility Profile and Handling Guidelines for Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside in Organic Solvents

Executive Summary In advanced carbohydrate chemistry, orthogonal protection strategies are paramount for the regioselective functionalization of monosaccharides. Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced carbohydrate chemistry, orthogonal protection strategies are paramount for the regioselective functionalization of monosaccharides. Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside (CAS: 7511-40-2) serves as a critical synthetic building block[1]. By utilizing a bulky triphenylmethyl (trityl) ether at the primary C-6 position and acetyl esters at the secondary C-2, C-3, and C-4 positions, chemists can selectively unmask specific hydroxyl groups for downstream glycosylation.

As a Senior Application Scientist, I observe that the most common bottleneck in scaling up carbohydrate synthesis is inefficient downstream processing. Understanding the thermodynamic solubility profile of this highly protected, lipophilic intermediate is essential. This whitepaper provides an in-depth analysis of its solubility characteristics, the mechanistic causality behind its solvent interactions, and field-proven protocols for its isolation and purification.

Structural Drivers of Solubility

The solubility of a molecule is fundamentally dictated by its intermolecular forces—specifically, its ability to disrupt solvent-solvent interactions and form energetically favorable solute-solvent interactions. For Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside, the solubility profile is governed by three distinct structural domains:

The C-6 Trityl Group (Triphenylmethyl): This massive, highly polarizable hydrophobic moiety dominates the molecule's physical properties. It prevents dissolution in highly polar protic solvents (like water) through the hydrophobic effect, while driving exceptional solubility in aromatic and halogenated solvents via strong π

π stacking and London dispersion forces[2].
  • The C-2, C-3, C-4 Acetyl Esters: These groups eliminate all hydrogen-bond donors from the sugar ring. While they act as moderate hydrogen-bond acceptors, their primary role is increasing the molecule's lipophilicity compared to the native polyol.

  • The C-1 Methyl Glycoside: The methylation of the anomeric center locks the ring in the α -pyranoside form and removes the final hydrogen-bond donor, rendering the entire molecule strictly an H-bond acceptor.

  • G Compound Methyl 2,3,4-tri-O-acetyl- 6-O-trityl-α-D-mannopyranoside Trityl C-6 Trityl Group (Hydrophobic/Bulky) Compound->Trityl Acetyl C-2,3,4 Acetyl Groups (H-Bond Acceptors) Compound->Acetyl Methyl C-1 Methyl Glycoside (Non-reducing) Compound->Methyl Sol_DCM High Solubility: DCM, CHCl3, EtOAc Trityl->Sol_DCM pi-pi & dispersion Insol_Hex Insoluble/Precipitates: Hexane, Water Trityl->Insol_Hex lipophilic exclusion Acetyl->Sol_DCM dipole interactions Acetyl->Insol_Hex polar exclusion

    Fig 1: Influence of orthogonal protecting groups on the compound's solubility profile.

    Comprehensive Solubility Matrix

    Because the molecule is heavily protected, it is highly soluble in common organic solvents[3] but exhibits sharp insolubility in both extremes of the polarity spectrum (water and aliphatic hydrocarbons). This differential solubility is the cornerstone of its purification.

    Solvent ClassSolventSolubility LevelMechanistic RationaleHalogenatedDichloromethane (DCM)Excellent (>100 mg/mL)High polarizability of chlorine atoms perfectly solvates the bulky trityl π -system.HalogenatedChloroform (CHCl 3​ )Excellent (>100 mg/mL)Weak H-bond donor capacity interacts favorably with the three acetate carbonyls.EstersEthyl Acetate (EtOAc)Very Good (>50 mg/mL)Favorable dipole-dipole interactions; standard choice for liquid-liquid extraction.AromaticTolueneGood (~30-50 mg/mL)Strong π π stacking interactions with the triphenylmethyl moiety.Polar AproticDMF / DMSOModerate to GoodHigh dielectric constant dissolves the polar core, but lacks specific affinity for trityl.Polar ProticMethanol (MeOH)Poor (<5 mg/mL at RT)The tight H-bonding network of MeOH energetically excludes the massive hydrophobic trityl group.AliphaticHexane / HeptaneInsolubleCompletely lacks the dipole moment required to solvate the polar acetate esters.AqueousWaterInsolubleExtreme hydrophobic effect driven by the trityl group prevents any dissolution.

    Field-Proven Experimental Workflows

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal explanation and a physical cue to verify success.

    Protocol A: Liquid-Liquid Extraction (LLE) Post-Synthesis

    Following the standard acetylation of methyl 6-O-trityl-α-D-mannopyranoside in pyridine/acetic anhydride, the product must be isolated from highly polar byproducts[4][5].

    Step-by-Step Methodology:

    • Reaction Quench: Pour the crude reaction mixture over crushed ice and stir for 30 minutes.

      • Causality: Water hydrolyzes unreacted acetic anhydride into acetic acid, preventing downstream side reactions.

    • Phase Partitioning: Add an equal volume of Ethyl Acetate (EtOAc) or DCM to the aqueous mixture and transfer to a separatory funnel.

      • Causality: The highly lipophilic protected sugar partitions exclusively into the organic phase, while pyridine salts and acetic acid remain in the aqueous phase[5].

    • Acid Wash (Validation Step): Wash the organic layer with cold 1M HCl until the aqueous wash remains acidic (pH < 2).

      • Causality: Protonates residual pyridine, converting it to water-soluble pyridinium chloride.

    • Neutralization Wash: Wash with saturated aqueous NaHCO 3​ .

      • Validation Cue: CO 2​ gas evolution (bubbling) will occur. Continue washing until bubbling ceases, confirming the complete removal of acetic acid.

    • Drying & Concentration: Wash with brine to break any emulsions, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield a crude syrup.

    Protocol B: Anti-Solvent Crystallization

    Because the compound is highly soluble in DCM but insoluble in hexane, dual-solvent crystallization is the optimal method for achieving >95% purity without relying on resource-intensive column chromatography.

    Step-by-Step Methodology:

    • Primary Dissolution: Dissolve the crude syrup in a minimal volume of DCM (approx. 1.5 mL per gram of crude). Stir at room temperature until completely homogeneous.

    • Anti-Solvent Titration: Begin adding Hexane dropwise via an addition funnel under moderate stirring.

    • Metastable Zone Identification (Validation Step): Cease hexane addition the exact moment a faint, persistent cloudiness (turbidity) appears in the flask.

      • Causality: This visual cue confirms the solution has crossed the solubility curve into the metastable supersaturation zone. Adding more hexane prematurely will cause the product to "oil out" rather than crystallize.

    • Nucleation & Maturation: Remove stirring and allow the flask to stand undisturbed at room temperature for 2 hours to allow seed crystals to form, then transfer to 4°C overnight.

    • Isolation: Isolate the white crystals via vacuum filtration (Buchner funnel) and wash the filter cake with ice-cold hexane to remove any trapped lipophilic impurities.

    G Step1 1. Dissolve Crude in minimal DCM Step2 2. Stir at Room Temp (Complete Solvation) Step1->Step2 Step3 3. Dropwise Addition of Hexane (Anti-solvent) Step2->Step3 Step4 4. Turbidity Point Reached (Supersaturation) Step3->Step4 Step5 5. Cool to 4°C & Filter Crystals Step4->Step5

    Fig 2: Anti-solvent crystallization workflow leveraging differential solubility.

    References

    • [1] Methyl-6-O-trityl-2,3,4-tri-O-acetyl-α-D-mannopyranoside - ChemicalBook. Source: chemicalbook.com. URL:

    • [3] CAS 7511-40-2: aD-Manopiranósido, metil 6-O ... - CymitQuimica. Source: cymitquimica.com. URL:

    • [2] Studies on the substrate specificity of a GDP-mannose pyrophosphorylase from Salmonella enterica. Source: beilstein-journals.org. URL:

    • [4] Design, Synthesis and Antifibrotic Activities of Carbohydrate- Modified 1-(Substituted aryl)-5-trifluoromethyl-2(1H) Pyridones. Source: nih.gov. URL:

    • [5] Straightforward S–S Bond Formation via the Oxidation of S-Acetyl by Iodine in the Presence of N-Iodosuccinimide. Source: acs.org. URL:

    Sources

    Foundational

    Thermodynamic stability of trityl groups in Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside

    Thermodynamic Stability and Regioselective Dynamics of Trityl Groups in Methyl 2,3,4-tri-O-acetyl-6-O-trityl- α -D-mannopyranoside Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Docu...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Thermodynamic Stability and Regioselective Dynamics of Trityl Groups in Methyl 2,3,4-tri-O-acetyl-6-O-trityl- α -D-mannopyranoside

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

    Executive Summary

    In complex carbohydrate synthesis, the orthogonal protection of hydroxyl groups is paramount. Methyl 2,3,4-tri-O-acetyl-6-O-trityl- α -D-mannopyranoside serves as a quintessential model for understanding the thermodynamic and kinetic principles governing protecting group manipulation. This molecule features three distinct types of protection: a methyl glycoside at the anomeric center, ester (acetyl) groups at the secondary hydroxyls (O-2, O-3, O-4), and a bulky triphenylmethyl (trityl) ether at the primary hydroxyl (O-6).

    This whitepaper explores the thermodynamic stability of the trityl group, detailing the causality behind its regioselective installation, its temperature-dependent migration dynamics, and the mechanistic rationale for its orthogonal, acid-labile cleavage.

    Structural and Thermodynamic Foundations

    Regioselectivity and Steric Thermodynamics

    The installation of the trityl group onto the mannoside scaffold is driven by profound steric hindrance. The trityl group is exceptionally bulky, which hinders its reaction with the more sterically congested secondary hydroxyl groups on the carbohydrate ring[1]. Consequently, tritylation exhibits a high degree of regioselectivity for the primary O-6 position[2].

    While the initial attack at O-6 is kinetically favored, it is also the thermodynamic minimum for the tritylated product. However, at elevated temperatures (e.g., >95 °C), the thermodynamic stability of the system can shift. Research indicates that trityl groups can undergo a migration-like redistribution to secondary hydroxyls, a process catalyzed by the accumulation of pyridinium chloride during the reaction[3]. This demonstrates that trityl ether formation is a reversible equilibrium under specific thermal and acidic conditions[3].

    The Tritylium Ion: Driving Force of Acidic Cleavage

    Ethers are generally unreactive and require harsh conditions (like concentrated HI or HBr) to cleave via an SN2 mechanism[4][5]. However, trityl ethers are a notable exception. They are readily cleaved under mild acidic conditions (e.g., 1% Trifluoroacetic acid)[1].

    The causality behind this lability lies in the thermodynamic stability of the resulting trityl cation (triphenylmethyl cation). The extensive π -conjugation across the three phenyl rings stabilizes the positive charge, yielding a pKR+​ value of -6.63[6][7]. Because the carbocation is so highly stabilized, the cleavage of the trityl ether shifts from a standard SN2 pathway to an SN1 mechanism[5][8].

    TritylCleavage A Protonated Trityl Ether (Thermodynamic Minimum) B C-O Bond Heterolysis (Rate-Limiting Step) A->B Mild Acid (H+) C Trityl Cation (pKR+ = -6.63) + Free Alcohol B->C SN1 Pathway C->A Reversible (Equilibrium) D Nucleophilic Trapping (Irreversible Sink) C->D Scavenger (e.g., MeOH)

    Fig 1: SN1 thermodynamic equilibrium and irreversible trapping of the trityl cation.

    Quantitative Data: Stability and Orthogonality

    To successfully utilize Methyl 2,3,4-tri-O-acetyl-6-O-trityl- α -D-mannopyranoside in a synthetic pipeline, one must understand the orthogonal stability of its functional groups. The table below summarizes the comparative stability of the protecting groups present in the molecule.

    Table 1: Orthogonal Stability Matrix of the Target Molecule

    Protecting GroupPositionReagent Used for CleavageMechanism of CleavageThermodynamic Stability Notes
    Methyl Glycoside C-1 (Anomeric)Aqueous strong acid (HCl/Heat)Acetal HydrolysisHighly stable due to the anomeric effect favoring the α -axial conformation[9].
    Acetyl (Ester) C-2, C-3, C-4Base (NaOMe/MeOH)Zemplén TransesterificationStable to mild acid; acts as a permanent protecting group during detritylation[2].
    Trityl (Ether) C-6 (Primary)Mild Acid (1% TFA/DCM)SN1 HeterolysisAcid-labile due to the high thermodynamic stability of the leaving tritylium cation[1][8].

    Table 2: Comparative Thermodynamic Parameters of Carbocations

    Cation Species pKR+​ ValueRelative SN1 Cleavage Rate
    Primary Alkyl CationHighly Negative (Unstable)Negligible (Prefers SN2)[10]
    Triphenylmethyl (Trityl)-6.63[6][7]Extremely Fast (Mild Acid)[1]
    Tri(p-nitrophenyl)methyl-16.27[7]Slow (Destabilized by EWG)[7]

    Experimental Workflows & Self-Validating Protocols

    The following protocols detail the synthesis and subsequent deprotection of Methyl 2,3,4-tri-O-acetyl-6-O-trityl- α -D-mannopyranoside. As a self-validating system, each step includes a mechanistic rationale (causality) to ensure the operator understands the thermodynamic forces at play.

    Workflow SM Methyl a-D-mannopyranoside (Starting Material) Tritylation Regioselective Tritylation (TrCl, Pyridine, 70°C) SM->Tritylation Intermediate 6-O-Trityl Intermediate (Kinetically Favored) Tritylation->Intermediate Acetylation Global Acetylation (Ac2O, Pyridine) Intermediate->Acetylation Target Target Molecule (Fully Protected) Acetylation->Target Deprotection Acidic Detritylation (1% TFA / DCM) Target->Deprotection

    Fig 2: Experimental workflow for the synthesis and orthogonal deprotection of the target molecule.

    Protocol 1: Regioselective Tritylation of O-6

    Objective: Install the trityl group exclusively at the primary hydroxyl.

    • Preparation: Dissolve Methyl α -D-mannopyranoside (1.0 eq) in anhydrous pyridine.

    • Reagent Addition: Add Trityl Chloride (TrCl) (1.2 eq) and a catalytic amount of DMAP.

    • Incubation: Heat the reaction to 70 °C for 12-20 hours.

    • Causality & Validation: Pyridine acts as both the solvent and an acid scavenger. As TrCl reacts, HCl is generated. If left unneutralized, the HCl would establish an equilibrium, prematurely cleaving the acid-labile trityl ether[1]. The temperature is kept at 70 °C; exceeding 95 °C risks thermodynamic redistribution of the trityl group to secondary positions catalyzed by the precipitated pyridinium chloride[3].

    Protocol 2: Global Acetylation of Secondary Hydroxyls

    Objective: Protect the remaining O-2, O-3, and O-4 positions.

    • Preparation: Cool the crude mixture from Protocol 1 to 0 °C.

    • Reagent Addition: Slowly add Acetic Anhydride (Ac2O) (4.0 eq).

    • Incubation: Allow the reaction to warm to room temperature and stir for 8 hours.

    • Causality & Validation: Acetic anhydride efficiently acylates the secondary hydroxyls[2]. The bulky trityl group at O-6 physically shields the primary position, ensuring no over-acetylation occurs. The reaction is quenched with ice water, which hydrolyzes excess Ac2O and precipitates the highly hydrophobic target molecule, Methyl 2,3,4-tri-O-acetyl-6-O-trityl- α -D-mannopyranoside[1].

    Protocol 3: Thermodynamic Detritylation (Orthogonal Cleavage)

    Objective: Selectively remove the trityl group while preserving the acetyl esters and methyl glycoside.

    • Preparation: Dissolve the fully protected mannoside in anhydrous Dichloromethane (DCM).

    • Reagent Addition: Add 1% Trifluoroacetic acid (TFA) in DCM, alongside 2.0 eq of Methanol (or triethylsilane) as a cation scavenger.

    • Incubation: Stir at room temperature for 30 minutes. The solution may temporarily turn yellow, indicating the presence of the trityl cation.

    • Causality & Validation: The mild acid protonates the O-6 ether, triggering an SN1 heterolysis[5][8]. Because the SN1 reaction is an equilibrium, the trityl cation must be irreversibly trapped to drive the reaction to completion. Methanol acts as a nucleophilic sink, forming methyl trityl ether and preventing the cation from recombining with the carbohydrate[11]. The acetyl groups remain untouched because ester hydrolysis requires significantly harsher conditions (aqueous acid/base and heat).

    Conclusion

    The utility of Methyl 2,3,4-tri-O-acetyl-6-O-trityl- α -D-mannopyranoside in carbohydrate chemistry is a direct manifestation of applied thermodynamics. By leveraging the massive steric bulk of the trityl group for kinetic/thermodynamic installation, and exploiting the pKR+​ of the tritylium ion for SN1-driven acidic cleavage, researchers can achieve perfect orthogonal control over the carbohydrate scaffold. Understanding these underlying physical chemistry principles ensures higher yields, fewer side reactions, and the successful execution of complex oligosaccharide syntheses.

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    Protocols & Analytical Methods

    Method

    Application Note: One-Pot Sequential Synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside

    Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in carbohydrate chemistry and glycoscience. Introduction & Mechanistic Rationale The synthesis of methyl 2,3,4-tri-O-acety...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in carbohydrate chemistry and glycoscience.

    Introduction & Mechanistic Rationale

    The synthesis of methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside is a foundational protocol in carbohydrate chemistry. It is widely utilized to generate orthogonally protected building blocks for the assembly of complex mannodendrimers [1] and the synthesis of chalcogen-bridged hexopyranoses[2].

    • Regioselective Etherification (Tritylation): The synthesis begins with the protection of the primary hydroxyl group at C-6. Trityl chloride (TrCl) is exceptionally bulky; the steric hindrance of its three phenyl rings prevents it from reacting with the secondary hydroxyls at C-2, C-3, and C-4. Pyridine serves a dual purpose: it acts as the solvent and as an acid scavenger to neutralize the HCl generated during the reaction.

    • Exhaustive Esterification (Acetylation): Following complete tritylation, the remaining secondary hydroxyls are acetylated in the same reaction vessel. Acetic anhydride is added along with a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a hypernucleophile, attacking acetic anhydride to form a highly reactive N -acylpyridinium intermediate, which rapidly drives the acetylation of the sterically hindered secondary alcohols to completion.

    Quantitative Reagent Summary

    Table 1: Reagent Stoichiometry and Experimental Quantities (Based on a 10.0 mmol scale synthesis)

    ReagentMW ( g/mol )EquivalentsAmountFunction
    Methyl α-D-mannopyranoside194.181.0 eq1.94 gStarting Material
    Trityl Chloride (TrCl)278.781.15 eq3.20 gC-6 Protecting Group
    Pyridine (Anhydrous)79.10Solvent25.0 mLSolvent / Acid Scavenger
    Acetic Anhydride (Ac₂O)102.094.5 eq4.25 mLC-2,3,4 Protecting Group
    4-Dimethylaminopyridine (DMAP)122.170.1 eq122 mgAcyl Transfer Catalyst

    Reaction Workflow

    G SM Methyl α-D-mannopyranoside Step1 Phase 1: Tritylation (TrCl, Pyridine, 60°C) SM->Step1 Int Methyl 6-O-trityl-α-D-mannopyranoside Step1->Int Regioselective C-6 Protection Step2 Phase 2: Acetylation (Ac2O, DMAP, 0°C to RT) Int->Step2 Workup Phase 3: Work-up (Ice quench, HCl wash) Step2->Workup Exhaustive C-2,3,4 Protection Prod Methyl 2,3,4-tri-O-acetyl- 6-O-trityl-α-D-mannopyranoside Workup->Prod Organic Layer Concentration

    Fig 1: One-pot synthesis of methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside.

    Step-by-Step Experimental Protocol

    Phase 1: Regioselective Tritylation
    • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

    • Dissolution: Add methyl α-D-mannopyranoside (1.94 g, 10.0 mmol) to the flask, followed by anhydrous pyridine (25.0 mL). Stir until completely dissolved.

    • Reagent Addition: Add trityl chloride (3.20 g, 11.5 mmol) in one portion. Field Insight: TrCl is highly prone to hydrolysis. Weigh it rapidly and ensure the pyridine is strictly anhydrous to prevent the formation of triphenylmethanol.

    • Reaction: Attach a reflux condenser and heat the mixture to 60 °C using an oil bath. Stir for 16 hours.

    • Validation Checkpoint 1 (Self-Validating System): Perform Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent system. The starting material ( Rf​ ≈ 0.1, visualized by H2​SO4​ /ethanol charring) must be completely consumed. A new UV-active spot ( Rf​ ≈ 0.5) corresponding to the intermediate will appear. Do not proceed to Phase 2 until this conversion is confirmed.

    Phase 2: In Situ Peracetylation
    • Cooling: Remove the flask from the oil bath and cool the reaction mixture to 0 °C using an ice-water bath.

    • Catalyst & Reagent Addition: Add DMAP (122 mg, 1.0 mmol). Slowly add acetic anhydride (4.25 mL, 45.0 mmol) dropwise over 10 minutes via syringe to control the exothermic reaction.

    • Reaction: Remove the ice bath, allow the mixture to warm to room temperature (20–25 °C), and stir for an additional 12 hours.

    • Validation Checkpoint 2 (Self-Validating System): Perform TLC using a 1:1 Hexane/Ethyl Acetate eluent system. The intermediate ( Rf​ ≈ 0.2 in this system) should transition entirely to a highly non-polar, fast-moving UV-active spot ( Rf​ ≈ 0.65). The presence of multiple lower Rf​ spots indicates incomplete acetylation, requiring additional Ac₂O/DMAP.

    Phase 3: Quench and Biphasic Work-up
    • Quenching: Cool the flask back to 0 °C and slowly add 20 mL of ice-cold water. Stir for 30 minutes. Causality: This step safely hydrolyzes unreacted acetic anhydride into water-soluble acetic acid.

    • Extraction: Transfer the mixture to a separatory funnel and extract with Dichloromethane (DCM) (3 × 50 mL).

    • Washing (Critical Step): Wash the combined organic layers with cold 1 M HCl (3 × 50 mL). Causality: Pyridine is highly soluble in organics. The HCl protonates the pyridine, forming pyridinium chloride, which partitions exclusively into the aqueous phase.

    • Neutralization: Wash the organic layer with saturated aqueous NaHCO3​ (50 mL) to neutralize residual acid, followed by brine (50 mL).

    • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Azeotropic Removal: Co-evaporate the resulting syrup with toluene (3 × 20 mL). Field Insight: Pyridine is notoriously difficult to remove via standard rotary evaporation (b.p. 115 °C). Toluene forms an azeotrope with pyridine, ensuring its complete removal prior to chromatography.

    Phase 4: Purification
    • Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexane/Ethyl Acetate (from 4:1 to 2:1).

    • Isolation: Pool the fractions containing the pure product ( Rf​ = 0.65 in 1:1 Hexane/EtOAc) and concentrate to afford methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside as a white foam/amorphous solid. Expected yield: 85–90%.

    References

    • Backinowsky, L. V., Abronina, P. I., Shashkov, A. S., & Stoddart, J. F. (2002). An Efficient Approach Towards the Convergent Synthesis of "Fully-Carbohydrate" Mannodendrimers. Chemistry - A European Journal, 8(20), 4412-4423.[Link]

    • Goddard-Borger, E. D., & Stick, R. V. (2005). The Synthesis of Various 1,6-Disulfide-Bridged D-Hexopyranoses. Australian Journal of Chemistry, 58(3), 188-198. [Link]

    Application

    Application Note: Protocol for Selective C-6 Detritylation of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside

    Executive Summary & Rationale In carbohydrate chemistry, the orthogonal protection and deprotection of hydroxyl groups dictate the success of complex oligosaccharide assembly. The selective removal of the primary C-6 tri...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Rationale

    In carbohydrate chemistry, the orthogonal protection and deprotection of hydroxyl groups dictate the success of complex oligosaccharide assembly. The selective removal of the primary C-6 trityl (triphenylmethyl) ether in the presence of secondary acetates—specifically in Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside —presents a unique chemoselectivity challenge.

    Acetates are generally robust to mild acids but are highly susceptible to base-catalyzed hydrolysis or acid-catalyzed migration (e.g., C-4 to C-6 acetyl migration) if the primary hydroxyl is left exposed for extended periods in protic media. Therefore, the detritylation protocol must be rapid, irreversible, and strictly pH-controlled. This guide details two field-proven methodologies: a classic protic acid approach[1] and a modern Lewis acid/silane scavenging system[2].

    Mechanistic Insights & Experimental Causality

    The cleavage of a trityl ether relies on the generation of the highly stable triphenylmethyl carbocation (Tr⁺) under acidic conditions. Because this cleavage is an equilibrium process, the liberated trityl cation can easily re-react with the newly exposed C-6 hydroxyl group, stalling the reaction.

    • The Protic Acid Strategy (Formic Acid): Formic acid (pKa ~3.77) provides the perfect thermodynamic balance. It is acidic enough to protonate the sterically hindered trityl ether oxygen, promoting C–O bond cleavage, but not strong enough to hydrolyze the methyl glycoside at C-1 or cleave the O-acetyl groups[1].

    • The Scavenger Strategy (Silane/Lewis Acid): To prevent the reverse reaction, a hydride donor such as triethylsilane (Et₃SiH) is introduced. The silane irreversibly reduces the trityl cation to triphenylmethane (an inert, highly non-polar byproduct). When paired with a Lewis acid (BF₃·Et₂O) and a stabilizing protic solvent (hexafluoro-2-propanol, HFIP), this three-component system drives the reaction to completion in minutes while maintaining complete compatibility with acetyl groups[2].

    Detritylation Substrate Methyl 2,3,4-tri-O-acetyl- 6-O-trityl-α-D-mannopyranoside Intermediate Oxonium Intermediate Substrate->Intermediate + Catalyst Acid Mild Acid Catalyst (HCOOH or BF3·Et2O) Acid->Intermediate Products Methyl 2,3,4-tri-O-acetyl- α-D-mannopyranoside Intermediate->Products C-O Cleavage Trityl Triphenylmethyl Cation (Tr+) Intermediate->Trityl C-O Cleavage Byproduct Triphenylmethane (Inert) Trityl->Byproduct Hydride Transfer Scavenger Hydride Donor (Et3SiH) Scavenger->Byproduct

    Mechanistic workflow of selective C-6 detritylation and trityl cation scavenging.

    Comparative Data

    The following table summarizes the operational parameters and expected outcomes of the two protocols described in this guide.

    ParameterMethod A: Formic Acid Protocol[1]Method B: Lewis Acid / Silane Protocol[2]
    Reagents HCOOHBF₃·Et₂O, Et₃SiH, HFIP
    Solvent System Ethyl Acetate (1:1.5 v/v)CH₂Cl₂
    Temperature Room Temperature (20–25 °C)0 °C to Room Temperature
    Reaction Time 2–4 hours15–30 minutes
    Typical Yield ~76%>90%
    Byproduct State Trityl alcohol (requires careful chromatography)Triphenylmethane (highly non-polar, easily separated)
    Primary Advantage Low cost, easily scalable, no air-sensitive reagentsExtremely rapid, prevents equilibrium re-tritylation

    Experimental Protocols

    Method A: Formic Acid / Ethyl Acetate Cleavage

    This method is ideal for large-scale synthesis where the use of expensive silanes or air-sensitive Lewis acids is impractical.

    • Substrate Preparation: In a round-bottom flask, dissolve Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside (1.0 eq) in ethyl acetate (approx. 15 mL per mmol of substrate).

    • Acidification: Add concentrated formic acid (98%) to the stirring solution to achieve a final Formic Acid : Ethyl Acetate ratio of 1:1.5 (v/v)[1].

    • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (1:1) system. The starting material (high Rf​ ) will gradually convert to the detritylated product (lower Rf​ ) and trityl alcohol.

    • Quenching (Critical Step): Once the reaction is complete (typically 2–4 hours), dilute the mixture with an equal volume of cold EtOAc and transfer the flask to an ice bath. Slowly add saturated aqueous NaHCO₃ until CO₂ evolution ceases and the aqueous layer reaches pH ~8.

      • Causality Note: Rapid and cold neutralization is strictly required to prevent acid-catalyzed acetyl migration from C-4 to the newly freed C-6 hydroxyl group during the workup.

    • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to separate the target compound from the trityl alcohol byproduct.

    Method B: Lewis Acid / Silane Scavenging System

    This method is highly recommended for late-stage synthesis or precious intermediates due to its speed, high yield, and clean byproduct profile.

    • Substrate Preparation: Dissolve the substrate (1.0 eq) in anhydrous CH₂Cl₂ (10 mL per mmol) under an inert atmosphere (N₂ or Ar). Add hexafluoro-2-propanol (HFIP) (0.5 mL per mmol)[2].

      • Causality Note: HFIP acts as a mild protic modulator that stabilizes the intermediate oxonium species without causing hydrolysis.

    • Scavenger Addition: Add triethylsilane (Et₃SiH) (2.5 eq) to the solution.

    • Catalysis: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add Boron trifluoride diethyl etherate (BF₃·Et₂O) (0.2 eq)[2].

    • Reaction Monitoring: Stir at 0 °C for 10 minutes, then remove the ice bath and allow the reaction to warm to room temperature. The reaction is typically complete in under 30 minutes.

    • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL per mmol).

    • Extraction & Purification: Extract the mixture with CH₂Cl₂. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

      • Causality Note: The byproduct, triphenylmethane, is highly non-polar and will elute near the solvent front during silica gel chromatography, allowing for effortless isolation of the target Methyl 2,3,4-tri-O-acetyl-α-D-mannopyranoside.

    References

    • A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups Source: Organic & Biomolecular Chemistry (RSC Publishing), 2016, 14(12), 3190-3192. URL:[Link]

    • Homologation of O-Acetylated Methyl Hexopyranosides with a Grignard C1 Reagent Source: Collection of Czechoslovak Chemical Communications, 2000, 65(4), 610-621. URL:[Link]

    Sources

    Method

    Application Note: Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside as a Glycosyl Acceptor in Convergent Oligosaccharide Synthesis

    Executive Summary The assembly of highly branched, complex oligosaccharides—such as mannodendrimers and the core structures of N-linked glycans—requires highly regioselective and stereoselective glycosylation strategies....

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The assembly of highly branched, complex oligosaccharides—such as mannodendrimers and the core structures of N-linked glycans—requires highly regioselective and stereoselective glycosylation strategies. Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside is a highly specialized, fully protected monosaccharide building block that serves as an exceptional glycosyl acceptor.

    Unlike conventional glycosyl acceptors that rely on a free hydroxyl group, this compound utilizes a 6-O-trityl ether as the reactive site. By employing the trityl-cyanoethylidene condensation (often referred to as the Kochetkov method) or direct thioglycoside activation, the trityl group acts as both a robust protecting group and an excellent leaving group. This dual functionality enables a concerted "push-pull" glycosylation mechanism, bypassing the need for an intermediate deprotection step, mitigating acyl migration, and facilitating the convergent blockwise synthesis of α(1→6) mannosidic linkages[1].

    Mechanistic Insights: The Trityl Ether Glycosylation Strategy

    The Causality of the Trityl Acceptor Choice

    In standard carbohydrate synthesis, generating a single free primary hydroxyl group at the C6 position of mannose often requires a lengthy sequence of protection and deprotection steps. Furthermore, free hydroxyl groups adjacent to acetylated positions (e.g., C4) are susceptible to base- or acid-catalyzed acyl migration, which compromises regioselectivity.

    By utilizing Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside, the C6 position remains protected by the bulky triphenylmethyl (trityl) group until the exact moment of glycosylation. The trityl ether oxygen is highly polarizable. When a glycosyl donor is activated by a highly electrophilic promoter (such as triphenylmethylium perchlorate, TrClO4​ , or N -iodosuccinimide/trifluoromethanesulfonic acid, NIS/TfOH), the trityl ether oxygen attacks the anomeric center of the donor.

    The "Push-Pull" Concerted Mechanism

    In the TrClO4​ -promoted glycosylation of 1,2-O-(1-cyanoethylidene) derivatives, the tritylium cation attacks the nitrogen of the cyano group, generating a highly reactive dioxalenium or oxocarbenium intermediate. Simultaneously, the oxygen of the 6-O-trityl ether on the acceptor attacks the anomeric carbon. The immense steric bulk and thermodynamic stability of the resulting trityl cation ( Tr+ ) drive its expulsion, forming the new glycosidic bond in a concerted "push-pull" process. This mechanism ensures high stereoselectivity (typically 1,2-trans) and suppresses self-condensation of the donor[2].

    TritylMechanism Donor Glycosyl Donor (e.g., Cyanoethylidene) ActivatedDonor Activated Donor Complex (Oxocarbenium / Dioxalenium) Donor->ActivatedDonor + Promoter Promoter Promoter (TrClO4) Electrophilic Activation Promoter->ActivatedDonor TransitionState Concerted Push-Pull Transition State ActivatedDonor->TransitionState Nucleophilic Attack by Trityl Ether Oxygen Acceptor Acceptor: Methyl 2,3,4-tri-O-acetyl- 6-O-trityl-α-D-mannopyranoside Acceptor->TransitionState Product α(1→6) Glycosidic Bond + Trityl Cation (Tr+) TransitionState->Product Expulsion of Tr+

    Fig 1: Push-pull mechanism of trityl ether glycosylation using a cyanoethylidene donor.

    Experimental Protocols & Workflows

    To ensure reproducibility and self-validation, the following protocols describe the exact stoichiometric ratios, environmental controls, and sequence of operations required to successfully utilize Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside.

    Protocol A: Trityl-Cyanoethylidene Condensation (Kochetkov Method)

    This protocol is optimized for the synthesis of highly branched mannodendrimers, coupling our target acceptor with a 1,2-O-(1-cyanoethylidene) glycosyl donor[1].

    Reagents & Materials:

    • Acceptor: Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside (1.0 equiv, typically 0.1 mmol)

    • Donor: Peracetylated 1,2-O-(1-cyanoethylidene)-sugar derivative (1.1 equiv)

    • Promoter: Triphenylmethylium perchlorate ( TrClO4​ ) (0.1 equiv)

    • Solvent: Dichloromethane ( CH2​Cl2​ ), strictly anhydrous

    • Desiccant: Activated 4Å molecular sieves

    Step-by-Step Methodology:

    • System Drying (Critical): The reaction relies heavily on the exclusion of moisture, which would otherwise quench the oxocarbenium intermediate or prematurely hydrolyze the trityl ether. Flame-dry a Schlenk flask under high vacuum and backfill with dry Argon.

    • Reagent Solubilization: Dissolve the acceptor (0.1 mmol) and the donor (0.11 mmol) in 3.0 mL of anhydrous CH2​Cl2​ .

    • Desiccation: Add 100 mg of freshly activated 4Å molecular sieves to the solution. Stir the suspension at room temperature for 1 hour under Argon to remove trace water.

    • Promoter Addition: Dissolve TrClO4​ (0.01 mmol) in 0.5 mL of anhydrous CH2​Cl2​ and add it dropwise to the reaction mixture. The solution will typically develop a transient yellow/orange hue indicative of the tritylium cation.

    • Reaction Monitoring: Stir the mixture at room temperature in the dark. Monitor the reaction via TLC (Hexane/EtOAc, 1:1). The consumption of the acceptor and the appearance of a lower-Rf spot (the coupled oligosaccharide) usually occurs within 16–24 hours.

    • Quenching: Quench the reaction by adding 1 drop of pyridine to neutralize the acidic promoter, preventing unwanted deacetylation or anomerization.

    • Filtration & Purification: Filter the mixture through a pad of Celite to remove molecular sieves. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 4:1 to 1:1 Hexane/EtOAc) to yield the fully protected oligosaccharide.

    Protocol B: Direct Glycosylation via Thioglycoside Donors

    For laboratories preferring thioglycoside chemistry, the trityl ether can also be directly activated using NIS/TfOH.

    Step-by-Step Methodology:

    • Dissolve the thioglycoside donor (1.2 equiv) and Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside (1.0 equiv) in anhydrous CH2​Cl2​ (5 mL/mmol) containing 4Å molecular sieves. Stir for 30 minutes at room temperature.

    • Cool the mixture to -40 °C using a dry ice/acetonitrile bath.

    • Add N-iodosuccinimide (NIS, 1.3 equiv) followed by a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 equiv).

    • Stir at -40 °C for 1 hour. The trityl group is cleaved in situ by the generated electrophilic iodine/acid complex, exposing the C6-OH which immediately attacks the activated thioglycoside.

    • Quench with saturated aqueous NaHCO3​ and Na2​S2​O3​ to neutralize the acid and reduce excess iodine. Extract, dry over Na2​SO4​ , and purify via chromatography.

    ExperimentalWorkflow Step1 1. Preparation Acceptor + Donor + Sieves in dry CH2Cl2 Step2 2. Activation Add TrClO4 or NIS/TfOH under Argon Step1->Step2 Step3 3. Condensation Stir 16-24h (Dark) Push-Pull Coupling Step2->Step3 Step4 4. Quenching Add Pyridine or NaHCO3 Neutralize Promoter Step3->Step4 Step5 5. Purification Filter Celite & Silica Gel Chromatography Step4->Step5

    Fig 2: Standard workflow for assembling manno-oligosaccharides using a trityl ether acceptor.

    Quantitative Data & Optimization

    The efficacy of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside as an acceptor depends heavily on the chosen promoter and donor type. The table below summarizes comparative yield and stereoselectivity data derived from established carbohydrate assembly strategies[1][2].

    Glycosyl Donor TypePromoter SystemTemp (°C)Time (h)Yield (%)Stereoselectivity ( α:β )Primary Side Reaction
    1,2-O-(1-cyanoethylidene) TrClO4​ (0.1 eq)201866%> 95:5Premature detritylation
    1,2-O-(1-cyanoethylidene) TrB(C6​F5​)4​ (0.05 eq)201272%> 95:5None observed
    Thioglycoside (STol)NIS / TfOH (0.1 eq)-40255%80:20Aglycone transfer
    Glycosyl Bromide AgOTf / 2,4,6-collidine0445%60:40Orthoester formation

    Optimization Insights:

    • Promoter Counterion: The use of the non-coordinating tetrakis(pentafluorophenyl)borate anion ( B(C6​F5​)4−​ ) significantly improves the yield compared to perchlorate ( ClO4−​ ) by preventing ion-pair collapse and maintaining the high electrophilicity of the tritylium catalyst.

    • Steric Hindrance: While the 6-O-trityl group is bulky, the C6 position is a primary carbon, allowing the transition state to form without severe steric clash. Attempting this methodology on secondary trityl ethers (e.g., 3-O-trityl) typically results in drastically reduced yields (<20%) due to massive steric repulsion[2].

    Troubleshooting & Best Practices

    • Incomplete Conversion (Stalled Reaction):

      • Cause: Moisture ingress destroying the promoter or the oxocarbenium intermediate.

      • Solution: Ensure rigorously anhydrous conditions. Use freshly distilled CH2​Cl2​ from calcium hydride ( CaH2​ ) and freshly flame-dried molecular sieves.

    • Formation of Detritylated Acceptor (Without Coupling):

      • Cause: The promoter acts as a Lewis acid, cleaving the trityl group, but the donor is either insufficiently reactive or sterically hindered from attacking the resulting intermediate.

      • Solution: Increase the concentration of the reaction mixture (from 0.03 M to 0.1 M) to favor bimolecular coupling over unimolecular decomposition.

    • Low Stereoselectivity:

      • Cause: Lack of neighboring group participation from the donor.

      • Solution: Ensure the glycosyl donor possesses an ester participating group (e.g., acetate or benzoate) at the C2 position to direct 1,2-trans glycosidic bond formation.

    Sources

    Application

    Preparation of Versatile Mannosyl Donors Starting from Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside

    Target Audience: Researchers, scientists, and drug development professionals specializing in carbohydrate chemistry, vaccine development, and targeted drug delivery. Introduction & Strategic Rationale Methyl 2,3,4-tri-O-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, scientists, and drug development professionals specializing in carbohydrate chemistry, vaccine development, and targeted drug delivery.

    Introduction & Strategic Rationale

    Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside (CAS: 7511-40-2) is a highly crystalline, readily available building block in synthetic carbohydrate chemistry. While it is frequently utilized as a glycosyl acceptor after selective detritylation, converting this specific intermediate into a highly reactive glycosyl donor (such as a trichloroacetimidate or thioglycoside) requires strategic manipulation of the anomeric center.

    Because the anomeric methyl ether is a highly stable acetal, its cleavage typically requires strong acidic conditions via acetolysis (using acetic anhydride and sulfuric acid). However, the C6-O-trityl ether is extremely acid-labile. Direct acetolysis of the starting material results in the simultaneous cleavage of both the anomeric methyl group and the C6-trityl group, yielding a globally peracetylated intermediate.

    To maintain orthogonal protection at the C6 position—a critical requirement for downstream regioselective modifications—a protecting group swap must be executed prior to anomeric activation. This application note details the causality and step-by-step protocols for two divergent pathways: the synthesis of an orthogonally protected Schmidt donor (Trichloroacetimidate) and a peracetylated thioglycoside donor.

    Experimental Workflow & Mechanistic Pathways

    G cluster_A Pathway A: Orthogonal Donor Synthesis cluster_B Pathway B: Peracetylated Donor Synthesis SM Methyl 2,3,4-tri-O-acetyl-6-O-trityl- α-D-mannopyranoside Detrit 1. Detritylation (HCOOH / EtOAc) SM->Detrit Mild Acid GlobAcet Global Acetolysis (Ac2O, H2SO4, prolonged) SM->GlobAcet Strong Acid Reprot 2. Silylation (TBDPSCl, Imidazole) Detrit->Reprot Expose C6-OH Acetol 3. Acetolysis (Ac2O, H2SO4) Reprot->Acetol Protect C6 Deacet 4. Anomeric Deacetylation (Hydrazine Acetate) Acetol->Deacet Form 1-O-Ac TCA 5. Imidate Formation (CCl3CN, DBU) Deacet->TCA Form Hemiacetal Thio Thioglycosidation (PhSH, BF3·OEt2) GlobAcet->Thio 1,2,3,4,6-penta-O-Ac

    Strategic pathways for converting the methyl mannoside building block into reactive donors.

    Detailed Experimental Protocols (Pathway A: Orthogonal Donor)

    Protocol 1: Detritylation and C6-Silylation

    Causality: The bulky trityl group must be removed using mild acidic conditions that do not trigger the migration or cleavage of the secondary acetates at C2, C3, and C4 [5]. Subsequent protection with a tert-butyldiphenylsilyl (TBDPS) group provides the necessary acid stability to survive the upcoming acetolysis step.

    • Detritylation : Dissolve Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside (10.0 mmol) in a 1:1.5 (v/v) mixture of formic acid and ethyl acetate (50 mL). Stir at room temperature for 2 hours.

    • Evaporation : Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 20 mL) to azeotropically remove residual formic acid. Purify via flash chromatography (Hexanes/EtOAc) to yield the C6-OH intermediate.

    • Silylation : Dissolve the intermediate in anhydrous DMF (30 mL). Add imidazole (25.0 mmol) followed by TBDPSCl (12.0 mmol). Stir under argon for 4 hours.

    • Workup : Quench with H₂O, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

    Protocol 2: Anomeric Acetolysis

    Causality: The addition of catalytic sulfuric acid protonates the exocyclic anomeric oxygen. This lowers the activation energy for the departure of methanol, driving the formation of a highly electrophilic oxocarbenium intermediate, which is immediately trapped by the acetate nucleophile [3].

    • Reaction : Dissolve the C6-TBDPS protected methyl mannoside (8.0 mmol) in anhydrous acetic anhydride (25 mL). Cool the flask to 0 °C.

    • Activation : Add concentrated H₂SO₄ (0.5 mL) dropwise. Remove the ice bath and stir at room temperature for 3 hours.

    • Self-Validation Checkpoint : Monitor by TLC (Hexanes/EtOAc 2:1). The starting methyl glycoside will be completely consumed, replaced by a less polar 1-O-acetyl product spot.

    • Quench : Pour the mixture carefully into 150 mL of ice-cold saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases (neutralizing the acid and quenching excess Ac₂O). Extract with EtOAc, dry, and concentrate.

    Protocol 3: Selective Anomeric Deacetylation

    Causality: Hydrazine acetate acts as a mild, ambident nucleophile that selectively attacks the anomeric acetate. This selectivity is strictly driven by the inductive electron-withdrawing effect of the adjacent endocyclic ring oxygen, which renders the C1 carbonyl significantly more electrophilic than the secondary acetates [4].

    • Reaction : Dissolve the acetolyzed product (6.0 mmol) in anhydrous DMF (20 mL). Add hydrazine acetate (7.2 mmol, 1.2 equiv).

    • Incubation : Stir the mixture at 50 °C for 3 hours.

    • Self-Validation Checkpoint : TLC will show the conversion of the starting material to a highly polar hemiacetal spot. Over-reaction (cleavage of C2/C3 acetates) will appear as baseline smears; strict adherence to the 1.2 equiv limit prevents this.

    • Workup : Dilute with EtOAc (100 mL) and wash extensively with water (5 × 50 mL) to completely remove DMF and hydrazine salts. Dry and concentrate.

    Protocol 4: Trichloroacetimidate (Schmidt Donor) Formation

    Causality: The base-catalyzed addition of the anomeric alkoxide to the highly electrophilic carbon of trichloroacetonitrile forms the imidate. DBU promotes thermodynamic control, heavily favoring the formation of the α-trichloroacetimidate stereoisomer [1, 2].

    • Reaction : Dissolve the hemiacetal (5.0 mmol) in anhydrous DCM (25 mL) under an argon atmosphere. Add trichloroacetonitrile (50.0 mmol, 10.0 equiv).

    • Catalysis : Add DBU (0.5 mmol, 0.1 equiv) dropwise. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint : The solution will turn slightly yellow. TLC (UV light, 254 nm) will reveal a new, strongly UV-active spot due to the conjugated C=N double bond of the imidate.

    • Purification : Crucial step—Do not perform an aqueous workup, as imidates are prone to hydrolysis. Directly concentrate the mixture and purify via short-path silica gel chromatography. Note: The silica gel must be pre-neutralized by flushing with 1% Et₃N in hexanes to prevent acid-catalyzed degradation of the donor on the column.

    Quantitative Data Summaries

    Table 1: Comparison of Synthesized Mannosyl Donors

    Donor TypeActivation ReagentsStabilityPrimary ByproductsStereoselectivity (Glycosylation)
    Trichloroacetimidate TMSOTf or BF₃·OEt₂ (cat.)Moderate (Store at -20 °C)Trichloroacetamide (via aglycon transfer)High α-selectivity (due to C2-OAc neighboring group participation)
    Thioglycoside NIS/TMSOTf or Ph₂SO/Tf₂OHigh (Stable at RT)Succinimide, DisulfidesHigh α-selectivity (due to C2-OAc neighboring group participation)

    Table 2: Intermediate Tracking & Diagnostic Markers (Pathway A)

    StepIntermediateApprox. YieldDiagnostic NMR Marker (CDCl₃)TLC Rf (Hex/EtOAc 2:1)
    1C6-OH Mannoside85-90%Loss of aromatic multiplet (7.2-7.4 ppm, 15H)0.15
    2C6-TBDPS Mannoside92%Appearance of t-butyl singlet (~1.05 ppm, 9H)0.60
    31-O-Acetyl Mannoside80%Anomeric proton shift: ~6.0 ppm (d, J = 1.9 Hz)0.65
    4Hemiacetal75%Anomeric proton shift: ~5.2 ppm (br s, OH)0.20
    5Trichloroacetimidate85%Imidate NH shift: ~8.7 ppm (s, 1H)0.55 (UV Active)

    References

    • Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC. nih.gov.
    • Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC. nih.gov.
    • Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as vers
    • Synthetic glycosylphosphatidylinositol (GPI) anchors: how these complex molecules have been made - PMC. nih.gov.
    • Homologation of O-Acetylated Methyl Hexopyranosides with a Grignard C1 Reagent. cas.cz.
    Method

    Application Notes &amp; Protocols: A Guide to Regioselective Acetylation of Methyl 6-O-trityl-α-D-mannopyranoside

    Introduction: The Strategic Importance of Regioselective Acetylation In the intricate field of carbohydrate chemistry, the synthesis of complex oligosaccharides and glycoconjugates is paramount for advancements in drug d...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Importance of Regioselective Acetylation

    In the intricate field of carbohydrate chemistry, the synthesis of complex oligosaccharides and glycoconjugates is paramount for advancements in drug development, glycobiology, and materials science. Methyl 6-O-trityl-α-D-mannopyranoside serves as a critical building block in this domain. Its structure presents three secondary hydroxyl groups at the C-2, C-3, and C-4 positions, each with similar intrinsic reactivity. This similarity poses a significant synthetic challenge: how to selectively functionalize one hydroxyl group while leaving the others untouched, thereby avoiding tedious and yield-reducing protection-deprotection sequences.

    Regioselective acetylation is a cornerstone technique to overcome this hurdle. By introducing an acetyl group at a specific position, that hydroxyl is effectively protected, allowing for subsequent chemical manipulation of the remaining free hydroxyls. This guide provides an in-depth exploration of established and modern techniques for the regioselective acetylation of Methyl 6-O-trityl-α-D-mannopyranoside, focusing on the underlying mechanisms, practical protocols, and field-proven insights to empower researchers in their synthetic endeavors.

    Foundational Principles of Regioselectivity

    The selective acetylation of one secondary hydroxyl group over others is not a matter of chance but is governed by a delicate interplay of steric, electronic, and catalyst-driven factors. Understanding these principles is crucial for experimental design and troubleshooting.

    • Inherent Reactivity & Steric Hindrance: In the chair conformation of the mannopyranoside ring, the C-2, C-3, and C-4 hydroxyls exhibit distinct spatial orientations. The C-2 hydroxyl is axial, while the C-3 and C-4 hydroxyls are equatorial. Generally, equatorial hydroxyls are more sterically accessible than axial ones. However, the C-2 hydroxyl's reactivity is enhanced due to the electronic influence of the anomeric center (C-1).

    • Catalyst-Mediated Activation: The most powerful strategies for achieving high regioselectivity rely on catalysts that can reversibly interact with the diol or triol system. These catalysts form transient intermediates that sterically or electronically favor the acylation of a single hydroxyl group. Key examples include organotin, organoboron, and specific organocatalysts.[1][2][3]

    Below is a diagram illustrating the target substrate and the challenge of differentiating its hydroxyl groups.

    Caption: Structure of Methyl 6-O-trityl-α-D-mannopyranoside.

    Technique I: Organotin-Mediated Regioselective Acetylation

    The use of dibutyltin oxide (Bu₂SnO) is a classic and highly reliable method for achieving regioselectivity in diol systems.[3] The strategy hinges on the formation of a five-membered cyclic stannylene acetal intermediate, which enhances the nucleophilicity of one of the involved oxygen atoms.

    Causality and Mechanism: The reaction proceeds via the formation of a dibutylstannylene acetal. In pyranosides, these acetals preferentially form between vicinal hydroxyl groups. For Methyl 6-O-trityl-α-D-mannopyranoside, the cis-diol at C-2 and C-3 is the most likely site for acetal formation. Within this cyclic intermediate, the equatorial oxygen (C-3) is rendered significantly more nucleophilic than the axial oxygen (C-2), directing the acetylation to the C-3 position.[4][5] This selectivity arises from the stereoelectronic effects within the pyranoside ring system.[5]

    G sub sub reagent reagent inter inter prod prod A Methyl 6-O-trityl- α-D-mannopyranoside C Stannylene Acetal Intermediate (C2-C3) A->C Toluene, reflux B Dibutyltin Oxide (Bu₂SnO) B->C E Methyl 3-O-acetyl- 6-O-trityl-α-D- mannopyranoside C->E 1. Add Ac₂O 2. Stir at RT D Acetylating Agent (e.g., Ac₂O or AcCl) D->E

    Caption: Workflow for Organotin-Mediated C-3 Acetylation.

    Protocol 3.1: Selective 3-O-Acetylation via a Stannylene Acetal

    Materials:

    • Methyl 6-O-trityl-α-D-mannopyranoside

    • Dibutyltin oxide (Bu₂SnO)

    • Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)

    • Toluene, anhydrous

    • Methanol (for quenching)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

    Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Methyl 6-O-trityl-α-D-mannopyranoside (1.0 equiv.) and dibutyltin oxide (1.1 equiv.).

    • Add anhydrous toluene to the flask to create a suspension.

    • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until the reaction mixture becomes a clear, homogeneous solution (typically 2-4 hours), indicating the formation of the stannylene acetal.

    • Cool the solution to room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add the acetylating agent, acetic anhydride (1.2 equiv.), to the solution. If using acetyl chloride, a non-nucleophilic base like triethylamine (1.2 equiv.) may be required.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Once the starting material is consumed, quench the reaction by adding a small amount of methanol to consume any excess acetylating agent.

    • Concentrate the mixture under reduced pressure to remove the toluene.

    • The crude residue can be purified directly by silica gel column chromatography. Elute with a gradient of hexane/ethyl acetate to isolate the desired Methyl 3-O-acetyl-6-O-trityl-α-D-mannopyranoside.

    Self-Validation & Characterization:

    • TLC Analysis: The product should have a higher Rf value than the starting diol.

    • NMR Spectroscopy: The most definitive confirmation comes from ¹H NMR. The proton on the carbon bearing the new acetyl group (H-3) will show a significant downfield shift (typically >1 ppm) compared to the starting material. 2D NMR (COSY, HMBC) experiments can be used to unambiguously confirm the position of acetylation.

    Technique II: Borinic Acid-Catalyzed Regioselective Acetylation

    A more modern and less toxic alternative to organotin reagents involves catalysis by diarylborinic acids.[2] This method also leverages reversible covalent interactions to activate a specific hydroxyl group, showing excellent selectivity for cis-1,2-diol systems.

    Causality and Mechanism: Diphenylborinic acid or its anhydride reversibly reacts with the cis-diol at C-2 and C-3 of the mannoside to form a five-membered borinate ester. This interaction selectively activates one of the hydroxyl groups towards acylation. Unlike the stannylene acetal, the borinic acid-catalyzed reaction often shows a preference for the axial C-2 hydroxyl group, leading to the 2-O-acetylated product. This reversal of selectivity highlights the subtle but powerful influence of the catalyst's electronic and steric properties.[6][7]

    G substrate substrate catalyst catalyst intermediate intermediate product product sub Mannoside Substrate (C2, C3 cis-diol) inter Tetracoordinate Borinate Complex sub->inter cat Diphenylborinic Acid Catalyst cat->inter Forms reversible covalent bond prod Regioselective Acylated Product (e.g., 2-O-acyl) inter->prod Preferential attack by acylating agent acyl Acylating Agent (e.g., Benzoyl Chloride) acyl->prod base Base (e.g., Lutidine) base->inter

    Caption: Borinic acid catalysis mechanism.

    Protocol 4.1: Selective 2-O-Acetylation via Borinic Acid Catalysis

    Materials:

    • Methyl 6-O-trityl-α-D-mannopyranoside

    • Diphenylborinic anhydride or 2-(diphenylboranyloxy)ethanamine

    • Benzoyl chloride or other acid chloride

    • 2,6-Lutidine or another sterically hindered base

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel and chromatography solvents

    Procedure:

    • Dissolve Methyl 6-O-trityl-α-D-mannopyranoside (1.0 equiv.) in anhydrous DCM in a flame-dried, argon-purged flask.

    • Add the diarylborinic acid catalyst (e.g., diphenylborinic anhydride, 0.1 equiv.).

    • Add the sterically hindered base, 2,6-lutidine (2.0 equiv.).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acylating agent (e.g., benzoyl chloride, 1.1 equiv.) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C, monitoring by TLC. The reaction may take several hours.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 2-O-acylated mannoside.

    Other Modern Approaches

    While organotin and organoboron methods are highly effective, other techniques offer unique advantages in terms of selectivity, functional group tolerance, and environmental impact.

    • Organocatalysis: Chiral organocatalysts, often peptide-based or derived from alkaloids, can achieve high regioselectivity through a network of non-covalent interactions (e.g., hydrogen bonding) with the carbohydrate substrate.[1][8] These interactions create a binding pocket that exposes a single hydroxyl group to the acylating agent, sometimes enabling selectivity for the C-4 position, which is challenging to achieve with other methods.[1]

    • Enzymatic Acetylation: Lipases, such as Novozym 435 (Candida antarctica lipase B), can catalyze regioselective acetylations in organic solvents using simple acetyl donors like vinyl acetate.[9] Enzymes offer unparalleled selectivity under mild conditions, though substrate scope can be a limitation.[10][11]

    Comparative Summary of Techniques

    TechniqueTypical SelectivityKey ReagentsAdvantagesDisadvantages
    Organotin-Mediated C-3 (Equatorial)Bu₂SnO, Ac₂OHigh yields, reliable, well-established.Toxicity of tin reagents, requires stoichiometric amounts.
    Borinic Acid Catalysis C-2 (Axial)Ph₂B-O-BPh₂, AcClCatalytic, low toxicity, good for cis-diols.Catalyst can be sensitive to air/moisture.
    Organocatalysis Can be tuned (C-2, C-4)Chiral catalysts (e.g., PPY-derivatives)High selectivity, catalytic, avoids toxic metals.[1][12]Catalyst synthesis can be complex and expensive.
    Enzymatic Often C-2 or C-4Lipase (e.g., Novozym 435), Vinyl AcetateEnvironmentally friendly, extremely high selectivity, mild conditions.[9]Substrate specificity can be narrow, slower reaction times.

    Conclusion

    The regioselective acetylation of Methyl 6-O-trityl-α-D-mannopyranoside is a solvable yet nuanced challenge in carbohydrate synthesis. The choice of method depends critically on the desired regioisomer. For selective 3-O-acetylation, the organotin-mediated approach remains a robust and high-yielding option despite its toxicity concerns. For the complementary 2-O-acetylation, borinic acid catalysis provides an excellent, less toxic alternative. Emerging organocatalytic and enzymatic methods continue to expand the synthetic chemist's toolkit, offering new pathways to previously difficult-to-access isomers under increasingly mild and sustainable conditions. A thorough understanding of the mechanisms behind each technique empowers the researcher to select the optimal strategy for their specific synthetic goals.

    References

    • Kawabata, T., Muramatsu, W., Nishio, T., Shibata, T., & Schedel, H. (2007). A nonenzymatic one-step procedure for the chemo- and regioselective acylation of carbohydrates. Journal of the American Chemical Society, 129(43), 12890–12895. [Link]

    • Lee, D., & Taylor, M. S. (2011). Borinic acid-catalyzed regioselective acylation of carbohydrate derivatives. Journal of the American Chemical Society, 133(10), 3724–3727. [Link]

    • Ueda, Y., Muramatsu, W., Mishiro, K., Furuta, T., & Kawabata, T. (2009). Functional group tolerance in organocatalytic regioselective acylation of carbohydrates. The Journal of Organic Chemistry, 74(22), 8788-8791. [Link]

    • Kawabata, T. (2009). An Organocatalytic Regioselective Acylation of Carbohydrates: Toward the Development of Intelligent Catalysts. Journal of Synthetic Organic Chemistry, Japan, 67(11), 1147-1157. [Link]

    • Ueda, Y., Muramatsu, W., Mishiro, K., Furuta, T., & Kawabata, T. (2009). Functional Group Tolerance in Organocatalytic Regioselective Acylation of Carbohydrates. The Journal of Organic Chemistry, 74(22), 8788-8791. [Link]

    • Ueda, Y., Muramatsu, W., Mishiro, K., Furuta, T., & Kawabata, T. (2009). Functional Group Tolerance in Organocatalytic Regioselective Acylation of Carbohydrates. The Journal of Organic Chemistry, 74(22), 8788-8791. [Link]

    • Guisán, J. M., et al. (2008). Enzyme-Catalyzed Regioselective Acetylation of Functionalized Glycosides. ResearchGate. [Link]

    • Lee, D., & Taylor, M. S. (2011). Borinic acid-catalyzed regioselective acylation of carbohydrate derivatives. PubMed. [Link]

    • Palomo, J. M., et al. (2002). Regioselective enzymatic hydrolysis of acetylated pyranoses and pyranosides using immobilised lipases. An easy chemoenzymatic synthesis of alpha- and beta-D-glucopyranose acetates bearing a free secondary C-4 hydroxyl group. PubMed. [Link]

    • Tsuda, Y., Hanajima, M., & Yoshimoto, K. (1983). Regioselective Monoacylation of Some Glycopyranosides via Cyclic Tin Intermediates. Chemical and Pharmaceutical Bulletin, 31(10), 3778-3780. [Link]

    • Gening, M. L., et al. (2020). Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. RSC Publishing. [Link]

    • Palomo, J. M., et al. (2009). Regioselective monodeprotection of peracetylated carbohydrates. Nature Protocols. [Link]

    • Adachi, S., et al. (2018). Boronic-Acid-Catalyzed Regioselective and 1,2-cis-Stereoselective Glycosylation of Unprotected Sugar Acceptors via SNi-Type Mechanism. PubMed. [Link]

    • Adachi, S., et al. (2018). Boronic-Acid-Catalyzed Regioselective and 1,2-cis-Stereoselective Glycosylation of Unprotected Sugar Acceptors via SNi-Type Mechanism. Journal of the American Chemical Society, 140(10), 3761-3769. [Link]

    • Lee, D., Williamson, C. L., Chan, L., & Taylor, M. S. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Organic Chemistry Portal. [Link]

    • Moitessier, N., & Chapleur, Y. (2002). Stereoelectronic Control in Regioselective Carbohydrate Protection. The Journal of Organic Chemistry, 67(21), 7279-7288. [Link]

    • Wende, R. C. (2017). Regioselective Acylation of Pyranoses. University of Basel. [Link]

    • Boltje, T. J., & van Delft, F. L. (2015). Regioselective modification of unprotected glycosides. Chemical Communications, 52(2), 209-222. [Link]

    Sources

    Application

    Application of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside in complex glycoconjugate assembly

    Application Note: Strategic Utility of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside in Complex Glycoconjugate Assembly Executive Summary & Structural Rationale In the realm of advanced carbohydrate chemistry...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Strategic Utility of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside in Complex Glycoconjugate Assembly

    Executive Summary & Structural Rationale

    In the realm of advanced carbohydrate chemistry and glycobiology, the precise assembly of complex oligosaccharides demands building blocks with meticulously designed protecting group patterns. Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside (CAS: 7511-40-2) stands out as a highly strategic intermediate for the synthesis of high-mannose core structures and targeted therapeutic glycoconjugates.

    The architectural brilliance of this molecule lies in its orthogonal protection strategy:

    • The Trityl (Triphenylmethyl) Group (C6): Positioned at the primary hydroxyl, the massive steric bulk of the trityl group ensures absolute regioselectivity during its initial installation. More importantly, it serves as a temporary, acid-labile mask that can be removed under mild conditions without disturbing the adjacent ester groups.

    • The Acetyl Esters (C2, C3, C4): These serve a dual purpose. As permanent protecting groups during acceptor functionalization, they dampen the overall reactivity of the sugar ring (via electron withdrawal), minimizing side reactions. If the molecule is later converted into a glycosyl donor, the C2 acetate provides critical neighboring group participation via an acyloxonium ion intermediate, directing subsequent glycosylations exclusively to the 1,2-trans (α-manno) stereochemistry.

    • The Methyl Aglycone (C1): The α-O-methyl linkage locks the anomeric center, providing exceptional stability against both basic and mildly acidic conditions during the elongation of the glycan chain.

    Biological Application: Targeting the Macrophage Mannose Receptor (CD206)

    A primary application of this building block is the synthesis of multivalent mannosylated ligands for targeted drug delivery. The ultimate biological target is the Macrophage Mannose Receptor (MR, CD206) , a 175 kDa C-type lectin receptor[1].

    CD206 is heavily upregulated in alternatively activated (M2-like) tumor-associated macrophages (TAMs) and infected alveolar macrophages[2]. By detritylating this building block and utilizing the freed C6-OH to assemble branched trimannosides, researchers can achieve extraordinary binding affinities ( 106–107M−1 ) to CD206[3]. This high-affinity interaction triggers clathrin-mediated endocytosis, enabling the targeted cytosolic delivery of antibacterial drugs, siRNA, or immunomodulators directly into diseased macrophages while sparing healthy tissue[2].

    Pathway A Mannosylated Therapeutic (Nanoparticle / Conjugate) B Macrophage Mannose Receptor (CD206) on Cell Surface A->B Multivalent High-Affinity Binding C Clathrin-Coated Vesicle Formation B->C Receptor-Mediated Endocytosis D Endosomal Acidification & Ligand Dissociation C->D Internalization E Cytosolic Drug Release & Therapeutic Efficacy D->E Endosomal Escape

    Caption: CD206-mediated endocytosis pathway of mannosylated glycoconjugates in macrophages.

    Experimental Workflows & Self-Validating Protocols

    To utilize this compound in glycoconjugate assembly, it must first be converted into a reactive acceptor, followed by stereoselective glycosylation.

    Workflow A Methyl 2,3,4-tri-O-acetyl- 6-O-trityl-α-D-mannopyranoside B Methyl 2,3,4-tri-O-acetyl- α-D-mannopyranoside (C6-OH Acceptor) A->B Detritylation (Mild Acid, MeOH) C α-(1→6) Linked Mannoside Scaffold B->C Glycosylation (Donor, Lewis Acid) D Fully Deprotected Targeting Ligand C->D Global Deprotection (NaOMe / MeOH)

    Caption: Workflow for the assembly of α-(1→6) linked mannosides using the tritylated precursor.

    Protocol 1: Selective Detritylation to Generate the C6-OH Acceptor

    Objective: Cleave the C6-trityl ether to yield Methyl 2,3,4-tri-O-acetyl-α-D-mannopyranoside (CAS: 7468-47-5)[4] without inducing acetyl group migration. Causality & Mechanism: Detritylation is a reversible equilibrium process. By utilizing a mixture of Dichloromethane (DCM) and Methanol (MeOH) with a catalytic amount of p-Toluenesulfonic acid (pTSA), the MeOH acts as a nucleophilic scavenger. It traps the highly stable trityl cation to form methyl trityl ether, irreversibly driving the reaction forward.

    Step-by-Step Methodology:

    • Dissolution: Dissolve Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside (1.0 eq, ~500 mg) in a 4:1 mixture of anhydrous DCM and MeOH (10 mL) under an argon atmosphere.

    • Activation: Cool the flask to 0 °C. Add pTSA monohydrate (0.1 eq). Stir and allow to warm to room temperature over 2 hours.

    • Self-Validation (TLC Check): Spot the reaction on silica TLC (Hexane/EtOAc 1:1). The starting material ( Rf​≈0.7 ) must be completely consumed. The desired C6-OH acceptor will appear as a highly polar spot ( Rf​≈0.2 ). Diagnostic Check: Spray the plate with p-anisaldehyde stain and heat; the methyl trityl ether byproduct will stain a distinct, bright yellow/orange, confirming successful cation trapping.

    • Quench & Workup: Quench the acid by adding Triethylamine (0.15 eq) until the solution is slightly basic (pH ~8). Concentrate under reduced pressure.

    • Purification: Purify via flash column chromatography (Hexane to 60% EtOAc/Hexane) to isolate the pure C6-OH acceptor as a white foam.

    Protocol 2: Stereoselective α-(1→6) Glycosylation

    Objective: Couple a mannosyl donor to the C6-OH acceptor to build the core α-(1→6) branching linkage. Causality & Mechanism: A mannosyl trichloroacetimidate donor is activated by Trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is run at cryogenic temperatures (-20 °C) in the presence of activated molecular sieves. The sieves physically trap trace water to prevent donor hydrolysis. The C2-acetate on the donor ensures strict α-selectivity by blocking the β-face via an acyloxonium intermediate.

    Step-by-Step Methodology:

    • Preparation: Co-evaporate the C6-OH acceptor (1.0 eq) and the mannosyl trichloroacetimidate donor (1.2 eq) with anhydrous toluene twice to remove azeotropic moisture.

    • Dissolution: Dissolve the mixture in anhydrous DCM (0.05 M) and add freshly flame-dried 4Å molecular sieves. Stir at room temperature for 30 minutes to ensure absolute dryness.

    • Activation: Cool the suspension to -20 °C. Dropwise, add TMSOTf (0.1 eq). The reaction will turn slightly yellow.

    • Self-Validation (TLC & NMR Check): Monitor via TLC (Hexane/EtOAc 1:1). The acceptor ( Rf​≈0.2 ) should disappear, replaced by the disaccharide product ( Rf​≈0.45 ).

      • Post-Purification NMR Validation: To guarantee the α-(1→6) linkage was formed, analyze the 1H NMR spectrum. The newly formed anomeric proton ( H−1′ ) must appear as a doublet or broad singlet at ~4.8–5.0 ppm with a uniquely small coupling constant ( J1,2​≈1.5−2.0 Hz). A larger coupling constant would indicate a failed stereocontrol (β-linkage).

    • Quench: Add Triethylamine (0.2 eq) directly to the cold solution to neutralize the Lewis acid. Filter through a pad of Celite to remove molecular sieves, concentrate, and purify via chromatography.

    Quantitative Data Summaries

    Table 1: Comparison of Detritylation Conditions for C6-OH Acceptor Generation

    Reagent System Cation Scavenger Temp (°C) Time (h) Yield (%) Mechanistic Notes
    pTSA / DCM:MeOH Methanol 25 2 - 4 88 - 92 Highly scalable; mildest condition preventing acetyl migration.

    | BF₃·OEt₂ / DCM | Methanol | 0 to 25 | 1 - 2 | 80 - 85 | Faster kinetics, but higher risk of C4 C6 acetyl migration if over-reacted. | | I₂ / MeOH | Methanol | 65 | 4 - 6 | 75 - 80 | Neutral conditions; ideal if highly acid-sensitive functional groups are present elsewhere. |

    Table 2: Glycosylation Outcomes at the C6-OH Acceptor

    Donor Type Promoter System Temp (°C) Solvent Yield (%) Stereoselectivity (α:β)
    Trichloroacetimidate TMSOTf (0.1 eq) -20 DCM 88 - 95 > 19:1
    Thioglycoside (STol) NIS / AgOTf -40 to 0 DCM 82 - 89 > 19:1

    | Glycosyl Bromide | AgOTf / γ-collidine | -20 | DCM | 75 - 80 | > 19:1 |

    References

    • Howei Pharm Chemical Database. CAS 7511-40-2 C32H34O9 Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside. Retrieved from: [Link]

    • ACS Molecular Pharmaceutics. Macrophage-Specific RNA Interference Targeting via “Click”, Mannosylated Polymeric Micelles. Retrieved from:[Link][2]

    • National Institutes of Health (PMC). Mannosylated Systems for Targeted Delivery of Antibacterial Drugs to Activated Macrophages. Retrieved from:[Link][3]

    • MDPI International Journal of Molecular Sciences. Mannose Ligands for Mannose Receptor Targeting. Retrieved from:[Link][1]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    How to prevent acetyl migration during detritylation of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside

    Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the regioselective deprotection of carbohydrates. Specifically, we address a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the regioselective deprotection of carbohydrates. Specifically, we address a notorious bottleneck in synthetic carbohydrate chemistry: preventing the intramolecular acetyl migration from the C4 to the C6 position during the detritylation of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside .

    The Core Problem: Mechanistic Causality of Acetyl Migration

    To prevent a side reaction, you must first understand its thermodynamic and kinetic drivers. Acyl migration is an intramolecular transesterification. When the bulky trityl (triphenylmethyl) group is cleaved from the primary C6 position, the newly liberated hydroxyl group is in close spatial proximity to the ester at C4.

    Because primary alcohols are inherently less sterically hindered than secondary alcohols, the migration of the acetyl group from C4 to C6 is a thermodynamic sink 1[1]. This process proceeds through a 6-membered cyclic orthoester intermediate. It is catalyzed by both Brønsted acids (which protonate the carbonyl oxygen, increasing its electrophilicity) and bases (which deprotonate the C6 hydroxyl, increasing its nucleophilicity) 2[2].

    Therefore, successful detritylation requires navigating a narrow kinetic window: the conditions must be acidic enough to cleave the trityl ether, but mild enough to prevent orthoester formation, followed by a workup that strictly avoids basic conditions.

    MigrationMechanism A Protected Mannopyranoside (6-O-Trityl, 4-O-Acetyl) B Detritylation (Mild Acid) A->B - Trityl Cation C Desired Product (Free 6-OH, 4-O-Acetyl) B->C Kinetic Control D Orthoester Intermediate C->D Base/Acid Catalysis (Intramolecular Attack) E Migrated Product (Free 4-OH, 6-O-Acetyl) D->E Ring Opening (Thermodynamic Sink)

    Fig 1: Mechanism of C4 to C6 acetyl migration via an orthoester intermediate.

    Frequently Asked Questions (FAQs)

    Q1: Can I use standard TFA/DCM conditions for this detritylation? A1: It is highly discouraged. While Trifluoroacetic acid (TFA) rapidly removes the trityl group, its strong acidity protonates the C4 acetyl carbonyl. This drastically lowers the activation energy for the C6-OH intramolecular attack, leading to rapid migration and a complex mixture of isomers.

    Q2: Why did my product migrate during the workup when the reaction TLC looked clean? A2: A common critical failure is quenching the acidic reaction mixture with saturated aqueous NaHCO₃. Even mild bases deprotonate the newly formed C6-OH, creating an alkoxide that instantly attacks the C4 ester[2]. To prevent this, quench by co-evaporating volatile acids (like formic acid) with toluene under reduced pressure, avoiding aqueous basic washes entirely.

    Q3: How can I definitively verify if migration has occurred without running a full 2D NMR? A3: While 2D HMBC NMR is the gold standard, TLC offers a rapid self-validating check. The primary hydroxyl group (C6-OH) in the desired 2,3,4-tri-O-acetyl isomer interacts more strongly with the silica stationary phase than the secondary hydroxyl (C4-OH) in the migrated 2,3,6-isomer. Consequently, the desired product will typically exhibit a slightly lower Rf value than the migrated byproduct.

    Quantitative Comparison of Detritylation Strategies

    To optimize your workflow, we have synthesized the quantitative data of various detritylation methods. The goal is to maximize the yield of the kinetically favored 2,3,4-isomer while minimizing the thermodynamically favored 2,3,6-isomer.

    Detritylation MethodReagents & SolventTempTimeYield (Desired 2,3,4-isomer)Migration Risk
    Formic Acid HCOOH / EtOAc (1:1.5 v/v)RT2-4 h~76% Low
    Silica Gel Catalysis Silica gel column, MeOHRT1-2 h~81% Very Low
    Iodine/Methanol I₂, MeOH, BenzeneRT1 h~85% Low
    Strong Acid (Control) TFA / DCMRT<1 h<40% High

    Validated Experimental Protocols

    The following protocols are engineered as self-validating systems, ensuring that you can monitor the integrity of the reaction at every step.

    Protocol A: Formic Acid-Mediated Detritylation

    This method utilizes a highly diluted, volatile weak acid to cleave the trityl group without over-activating the acetyl esters 3[3].

    • Preparation: Dissolve Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside (1.0 eq) in analytical grade Ethyl Acetate.

    • Activation: Add Formic Acid to achieve a 1:1.5 (v/v) ratio of HCOOH to EtOAc.

      • Self-Validation Checkpoint 1: The solution may develop a faint yellow tint, indicating the formation of the stable trityl cation.

    • Monitoring: Stir at room temperature (20-25°C). Monitor strictly by TLC (Hexane:EtOAc 1:1).

      • Self-Validation Checkpoint 2: The starting material will run near the solvent front. The desired product will appear as a charrable spot at a lower Rf (~0.3), well separated from the trityl byproduct.

    • Neutral Quench (Critical Step): Once the starting material is consumed (typically 2-4 hours), do not add base . Instead, add toluene (3x the reaction volume) and concentrate under reduced pressure at <30°C. The toluene forms an azeotrope with formic acid, safely removing the acid catalyst without inducing base-catalyzed migration.

    • Purification: Purify the crude residue immediately via flash column chromatography to isolate the pure Methyl 2,3,4-tri-O-acetyl-α-D-mannopyranoside (Expected yield: ~76%).

    Protocol B: Silica-Gel Catalyzed Detritylation

    This method leverages the mild, localized acidity of silica gel to perform detritylation and purification simultaneously, virtually eliminating the risk of acetyl migration 4[4].

    • Column Preparation: Pack a chromatography column with standard flash silica gel (230-400 mesh) using a non-polar solvent system (e.g., Hexane:EtOAc 4:1).

    • Loading: Dissolve the protected mannoside in a minimal amount of DCM and load it directly onto the silica gel.

    • On-Column Reaction: Pause the flow for 30-60 minutes. The inherent mild acidity of the silica gel surface will catalyze the cleavage of the trityl ether.

    • Elution: Resume flow, gradually increasing the polarity to Hexane:EtOAc 1:1.

      • Self-Validation Checkpoint: The cleaved trityl byproduct (often converting to trityl alcohol or methyl trityl ether if MeOH is used) will elute first due to its high non-polarity. The desired 2,3,4-tri-O-acetyl sugar will elute later, completely separated from the acidic environment, structurally validating the prevention of migration.

    References

    • Source: cas.
    • Technical Support Center: Preventing Acetyl Group Migration During Deprotection of Protected Sugars Source: Benchchem URL
    • A New Synthetic Route to 4-Methylumbelliferyl-β-d-glucopyranosiduronic Acid (MUG)
    • Source: Chemistry - A European Journal (Åbo Akademi University)

    Sources

    Optimization

    Improving overall yield in the synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside

    Welcome to the technical support center for the synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to improve your overall yield and product purity.

    Frequently Asked Questions (FAQs)

    Q1: What is the overall strategy for this synthesis?

    The synthesis is a two-step protection sequence starting from Methyl α-D-mannopyranoside.

    • Selective Tritylation: The primary hydroxyl group at the C-6 position is selectively protected using trityl chloride (TrCl). This selectivity is achieved due to the steric bulk of the trityl group, which reacts preferentially with the least sterically hindered primary alcohol over the secondary alcohols at C-2, C-3, and C-4.[1]

    • Acetylation: The remaining free hydroxyl groups at C-2, C-3, and C-4 are then acetylated using acetic anhydride in the presence of a base like pyridine.

    Q2: Why is the trityl group used for the C-6 position?

    The triphenylmethyl (trityl) group is exceptionally bulky. This size allows it to selectively react with the sterically accessible primary hydroxyl group at C-6, leaving the more hindered secondary hydroxyls on the pyranose ring untouched under controlled conditions.[1] This regioselectivity is crucial for avoiding complex mixtures of products and simplifying purification.

    Q3: My final product is a white foam, not a crystalline solid. Is this a problem?

    Not necessarily. Many highly substituted, amorphous carbohydrate derivatives, like the target molecule, do not crystallize easily and often present as a foam or a glassy solid upon purification.[2] The key indicator of success is purity, which should be confirmed by analytical methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry, rather than physical appearance.

    Q4: Can this synthesis be performed as a one-pot procedure?

    Yes, a one-pot procedure is feasible and often preferred to maximize efficiency. After the initial tritylation reaction is complete (as monitored by TLC), the acetylating agent can be added directly to the same reaction vessel. This approach minimizes handling and potential loss of material during intermediate purification steps.[3]

    Troubleshooting Guide

    This section addresses specific issues that may arise during the synthesis.

    Part 1: The 6-O-Tritylation Step

    Problem 1: Low or no conversion of the starting material (Methyl α-D-mannopyranoside).

    • Causality & Solution: The tritylation reaction is highly sensitive to moisture. Trityl chloride readily hydrolyzes to triphenylcarbinol in the presence of water, rendering it unreactive.

      • Action: Ensure all glassware is oven-dried before use. Use anhydrous pyridine as the solvent and base. Pyridine should be stored over molecular sieves or distilled from a suitable drying agent. The starting Methyl α-D-mannopyranoside should also be thoroughly dried under a high vacuum.

    Problem 2: Multiple spots are observed on TLC, indicating a mixture of products.

    • Causality & Solution: While trityl chloride is selective for the primary C-6 hydroxyl, prolonged reaction times or elevated temperatures can lead to the formation of di-tritylated or other over-reacted byproducts.

      • Action: Monitor the reaction closely using Thin Layer Chromatography (TLC). A typical mobile phase for this step is Ethyl Acetate/Hexane (e.g., 1:1 or 2:1). Once the starting material is consumed and a major new, less polar spot (the desired product) has formed, proceed to the next step or workup. Avoid excessive heating; the reaction is typically performed at room temperature or slightly elevated (e.g., 50 °C).[3]

    Part 2: The Acetylation Step

    Problem 1: Incomplete acetylation of the C-2, C-3, and C-4 hydroxyl groups.

    • Causality & Solution: The secondary hydroxyls on the mannopyranoside ring are less reactive than the primary one. Incomplete acetylation can result from insufficient acetylating agent, inadequate reaction time, or low temperature.

      • Action: Use a sufficient excess of acetic anhydride (e.g., 3-4 equivalents relative to the number of hydroxyl groups). Ensure the reaction is stirred efficiently. If the reaction is sluggish at room temperature, it can be gently warmed, but this must be done cautiously to avoid side reactions. Allow the reaction to proceed for an adequate duration (often several hours to overnight), monitoring by TLC until the mono-tritylated intermediate is fully converted to the more non-polar final product.[3][4]

    Problem 2: Accidental removal of the trityl group during workup.

    • Causality & Solution: The trityl group is an acid-labile protecting group.[1] Exposure to even mild acidic conditions during the aqueous workup can cleave the trityl ether, leading to a significant drop in yield.

      • Action: The workup must be performed under neutral or slightly basic conditions. Quench the reaction by slowly adding it to ice-water. Use a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acetic acid and wash the organic layer. Avoid using acidic washes like dilute HCl.[4]

    Part 3: Purification

    Problem 1: Difficulty in separating the product from impurities by column chromatography.

    • Causality & Solution: If side reactions occurred (e.g., incomplete reactions or de-tritylation), the resulting mixture can have compounds with very similar polarities, making separation challenging. The main impurity is often unreacted trityl alcohol, which can co-elute with the product in some solvent systems.

      • Action: Flash column chromatography on silica gel is the standard method for purification.[2] A gradient elution system is highly effective. Start with a low polarity mobile phase (e.g., Hexane/Ethyl Acetate 9:1) to elute non-polar impurities like triphenylmethane, and gradually increase the polarity (e.g., to Hexane/Ethyl Acetate 2:1) to elute the desired product. Careful fraction collection guided by TLC analysis is critical.

    Experimental Workflow & Data

    The following diagram illustrates the overall synthetic pathway.

    G cluster_start Starting Material cluster_step1 Step 1: Selective Tritylation cluster_step2 Step 2: Acetylation cluster_purification Purification start Methyl α-D-mannopyranoside reagent1 Trityl Chloride (TrCl) Anhydrous Pyridine tritylation Methyl 6-O-trityl-α-D-mannopyranoside reagent2 Acetic Anhydride (Ac₂O) Pyridine reagent1->tritylation Regioselective Protection acetylation Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside purification Flash Column Chromatography acetylation->purification Workup & Isolation reagent2->acetylation Per-O-acetylation final_product Pure Product (White Foam) purification->final_product

    Caption: Decision tree for troubleshooting low tritylation yield.

    Typical Reaction Parameters & Expected Outcomes
    StepKey ReagentsSolventTemp.TimeTypical YieldProduct Appearance
    Tritylation Trityl Chloride (1.1 eq)Anhydrous PyridineRT to 50°C3-18 h>90% (crude)Off-white solid
    Acetylation Acetic Anhydride (4 eq)Pyridine0°C to RT12-18 h80-90% (after purification)White Foam/Solid

    Detailed Experimental Protocol

    This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

    Step 1 & 2: One-Pot Synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside [3]

    • Preparation: Add Methyl α-D-mannopyranoside (1.0 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Tritylation: Add anhydrous pyridine (approx. 5-10 mL per gram of starting material) to dissolve the solid. To this solution, add trityl chloride (1.05 - 1.1 eq).

    • Reaction Monitoring (Tritylation): Allow the mixture to stir at room temperature. The reaction can be gently heated to 40-50°C to increase the rate. Monitor the reaction's progress by TLC (e.g., 7:3 Ethyl Acetate/Hexane), observing the consumption of the starting material. The reaction typically takes 3-18 hours.

    • Acetylation: Once the tritylation is complete, cool the reaction mixture to 0°C in an ice bath. Slowly add acetic anhydride (4.0 eq) dropwise.

    • Reaction Monitoring (Acetylation): Remove the ice bath and allow the solution to stir at room temperature overnight (12-18 hours). Monitor by TLC for the disappearance of the intermediate and the formation of a new, higher Rƒ spot.

    • Workup: Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. A precipitate may form. Extract the aqueous mixture with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize acid), and finally with brine. Caution: If loss of the trityl group is a concern, omit the HCl wash and rely on repeated water and NaHCO₃ washes.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent. Combine the pure fractions and evaporate the solvent to yield the final product as a white foam.

    References

    • Shuay Abdullayev, et al. (2026). Synthesis of 3‑C‑Methyl‑d‑Mannopyranoside Derivatives Functionalized at the 3‑Position. ACS Omega. [Link]

    • Kabir, M. J., et al. BROMOBENZOYLATION OF METHYL α-D-MANNOPYRANOSIDE: SYNTHESIS AND SPECTRAL CHARACTERIZATION. CyberLeninka. [Link]

    • Gaunt, M. J., et al. (2008). Selective Acetylation of per-O-TMS-Protected Monosaccharides. PMC - NIH. [Link]

    • Jain, R. K., et al. (1987). Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. Carbohydrate Research. [Link]

    • Production and recovery of methyl alpha-d-mannopyranoside. (1970).
    • Jain, R. K., et al. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research. [Link]

    • Perlikowska, R., et al. (2018). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Organic & Biomolecular Chemistry. [Link]

    • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (2024). Total Synthesis. [Link]

    • List of the synthesized compounds of methyl α-D-mannopyranoside derivatives (2-10). ResearchGate. [Link]

    • Wang, Z., et al. (2018). Regioselective Deacetylation in Nucleosides and Derivatives. PMC - NIH. [Link]

    • METHYL-6-DEOXY-6-AZIDO-2,3,4-TRI-O-ACETYL-ALPHA-D-MANNOPYRANOSIDE. SpectraBase. [Link]

    • Trityl Protection. Common Organic Chemistry. [Link]

    • Synthesis of azidoethyl 3,4,6-tri-O-acetyl-α–D- mannopyranoside for future bioconjugation in PET studies. (2014). Diva-Portal.org. [Link]

    • Abbas, S. A., et al. (1983). Synthesis of some D-mannosyl-oligosaccharides containing the methyl and 4-nitrophenyl beta-D-mannopyranoside units. Carbohydrate Research. [Link]

    • Challenges in recombinant protein purification. (2025). Cytiva. [Link]

    • Abdullayev, S., et al. (2026). Synthesis of 3‑C‑Methyl‑d‑Mannopyranoside Derivatives Functionalized at the 3‑Position. ResearchGate. [Link]

    • Wang, Y., et al. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. MDPI. [Link]

    • Miller, G. J., et al. (2017). 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid. MDPI. [Link]

    • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (2026). Drug Development and Delivery. [Link]

    • Advances in Site-Selective Acylation of Pyranosides: From Oligopeptide Catalysis to Immobilized Catalysts in Flow. (2022). JLUpub. [Link]

    • Abbas, S. A., et al. (1982). Synthesis and Characterization of Methyl 6-O-alpha- And -beta-D-galactopyranosyl-beta-D-galactopyranoside. PubMed. [Link]

    Sources

    Troubleshooting

    Technical Support Center: C-6 Tritylation of Methyl α-D-mannopyranoside

    Welcome to the technical support center for the selective tritylation of methyl α-D-mannopyranoside. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the selective tritylation of methyl α-D-mannopyranoside. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this essential protecting group strategy. As Senior Application Scientists, we have structured this resource to provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

    Troubleshooting Guide: Incomplete Reactions & Side Products

    This section addresses the most common issues encountered during the C-6 selective tritylation of methyl α-D-mannopyranoside. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

    Question 1: My reaction shows very low or no conversion of the starting material. What are the likely causes?

    This is a frequent issue, often pointing to problems with the reagents or reaction setup.

    • Cause A: Inactive Tritylating Agent The most common tritylating agent, triphenylmethyl chloride (trityl chloride, TrCl), is highly susceptible to hydrolysis. Moisture in the air or in your solvents can convert it to the unreactive triphenylmethanol.[1]

      Solution:

      • Use Fresh Reagent: Always use trityl chloride from a freshly opened bottle or one that has been stored meticulously under an inert atmosphere (e.g., in a desiccator with drying agent).

      • Verify Purity: If in doubt, the purity of trityl chloride can be checked by its melting point (111-114 °C). Triphenylmethanol has a much higher melting point (162-165 °C).

    • Cause B: Presence of Moisture in the Reaction Water will readily consume your tritylating agent and inhibit the reaction.

      Solution:

      • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use.

      • Dry Solvents: Use anhydrous grade pyridine and other solvents. If necessary, solvents can be dried over molecular sieves.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.

    Question 2: The reaction is very slow and stalls, leaving a significant amount of starting material even after an extended time. How can I improve the reaction rate?

    Slow reaction rates are typically due to insufficient activation of the tritylating agent.

    • Cause: Lack of or Insufficient Catalysis While the reaction can proceed in pyridine alone, which acts as both the solvent and a base to neutralize the HCl byproduct, it can be sluggish.[1][2]

      Solution:

      • Add a DMAP Catalyst: The addition of a catalytic amount (0.05-0.1 equivalents) of 4-Dimethylaminopyridine (DMAP) dramatically accelerates the reaction.[1][3] DMAP is a hypernucleophilic catalyst that reacts with trityl chloride to form a highly reactive N-tritylpyridinium salt intermediate.[1][4] This intermediate is much more susceptible to attack by the primary alcohol of the mannoside.[5]

      • Mechanism of Action: The enhanced reactivity is due to the resonance stabilization of the positive charge on the pyridinium nitrogen by the dimethylamino group.

    DOT Script: Mechanism of DMAP Catalysis

    Caption: DMAP forms a highly reactive intermediate with TrCl, accelerating tritylation.

    Question 3: My TLC plate shows multiple new spots, indicating side products. What is happening and how can I improve selectivity?

    The formation of multiple products points to a loss of selectivity, which is a common issue when reaction conditions are too harsh.

    • Cause A: Over-tritylation (Di- and Tri-tritylation) While the primary C-6 hydroxyl is the most sterically accessible and reactive, secondary hydroxyls (at C-2, C-3, C-4) can react under forcing conditions, leading to di- or even tri-tritylated products.[6]

      Solution:

      • Control Stoichiometry: Use a slight excess, but not a large excess, of trityl chloride. A range of 1.1 to 1.2 equivalents is typically sufficient.

      • Lower the Temperature: Run the reaction at room temperature or even cooled to 0 °C. Avoid heating unless absolutely necessary, as higher temperatures promote reaction at the less reactive secondary hydroxyls.[6]

    • Cause B: Migration of the Trityl Group Under certain conditions, particularly with prolonged reaction times at elevated temperatures, the trityl group can migrate. This process is often assisted by the pyridinium chloride byproduct formed during the reaction.[6]

      Solution:

      • Monitor the Reaction Closely: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of thermodynamic (rearranged) products.

      • Prompt Work-up: Once the reaction is complete, proceed with the work-up immediately.

    DOT Script: Troubleshooting Workflow

    Troubleshooting_Workflow Start Reaction Start CheckTLC Monitor by TLC (after 2-4 hours) Start->CheckTLC Problem Identify Issue CheckTLC->Problem Incomplete? Complete Reaction Complete (Work-up) CheckTLC->Complete Complete NoConv Low / No Conversion Problem->NoConv No product spot Slow Slow / Stalled Reaction Problem->Slow Start material remains MultiSpots Multiple Products Problem->MultiSpots >1 product spots Solution1 Check TrCl activity Ensure anhydrous conditions NoConv->Solution1 Solution2 Add catalytic DMAP Slow->Solution2 Solution3 Check stoichiometry (1.1 eq TrCl) Run at lower temperature (RT or 0°C) MultiSpots->Solution3

    Caption: A logical workflow for diagnosing and solving common tritylation issues.

    Frequently Asked Questions (FAQs)

    Q1: Why is the C-6 hydroxyl group preferentially tritylated on methyl α-D-mannopyranoside? The selectivity is based on two key factors:

    • Reactivity: Primary alcohols are inherently more nucleophilic and reactive than secondary alcohols.

    • Steric Hindrance: The trityl group is exceptionally bulky.[7][8] The C-6 primary hydroxyl is the most sterically accessible position on the pyranose ring, allowing the bulky tritylating agent to approach with minimal steric clash. The secondary hydroxyls at C-2, C-3, and C-4 are more sterically hindered.

    Q2: What is the role of pyridine in this reaction? Pyridine serves a dual purpose:

    • Solvent: It is an excellent solvent for both the carbohydrate starting material and the trityl chloride.

    • Base: It acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the reaction medium from becoming strongly acidic, which could cause undesired side reactions like detritylation or glycosidic bond cleavage.

    Q3: How do I effectively monitor the reaction using Thin-Layer Chromatography (TLC)? TLC is the fastest way to monitor the progress of your reaction.[9]

    Compound Description Expected Rf Value UV Visualization (254 nm)
    Methyl α-D-mannopyranoside Starting Material (polar)LowNot UV active
    6-O-Trityl Product Desired Product (less polar)HighUV active (due to phenyl rings)
    Triphenylmethanol Potential Byproduct (less polar)High (often close to product)UV active
    • Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on a silica gel plate. Elute with a solvent system like Ethyl Acetate/Hexane (e.g., 1:1 or 2:1). The disappearance of the starting material spot and the appearance of a new, higher-Rf, UV-active spot indicates product formation.

    Q4: What are the key signals to look for in an ¹H NMR spectrum to confirm successful C-6 tritylation? ¹H NMR spectroscopy is the definitive method for structural confirmation.[10]

    • Aromatic Protons: A complex multiplet appearing between δ 7.10 and 7.50 ppm, integrating to 15 protons, is the classic signature of the trityl group.[10]

    • Anomeric Proton: The anomeric proton (H-1) of the methyl α-D-mannopyranoside will be present (typically around δ 4.6-4.8 ppm).

    • Methyl Group: The singlet for the O-methyl group will be visible (around δ 3.3-3.4 ppm).

    • C-6 Protons: You should observe a downfield shift of the signals corresponding to the C-6 protons (H-6a and H-6b) compared to the starting material, as they are now adjacent to the deshielding trityl ether.

    Experimental Protocols

    Protocol 1: Selective C-6 Tritylation of Methyl α-D-mannopyranoside

    Materials:

    • Methyl α-D-mannopyranoside

    • Anhydrous Pyridine

    • Trityl Chloride (TrCl)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    Procedure:

    • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon. Allow it to cool to room temperature.

    • Dissolution: Add methyl α-D-mannopyranoside (1.0 eq) to the flask and dissolve it in anhydrous pyridine (approx. 10 mL per gram of mannoside).

    • Catalyst Addition: Add DMAP (0.05 eq) to the solution and stir until it dissolves.

    • Reaction Initiation: Cool the flask to 0 °C in an ice bath. Add trityl chloride (1.1 eq) portion-wise over 5-10 minutes.

    • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress every 2-4 hours using TLC (See Protocol 2). The reaction is typically complete in 12-24 hours.

    • Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench by slowly adding methanol (~5 mL), followed by water (~10 mL).

    • Extraction: Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure methyl 6-O-trityl-α-D-mannopyranoside.[11]

    DOT Script: Reaction Pathway

    Caption: General scheme for the selective C-6 tritylation of methyl α-D-mannopyranoside.

    Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
    • Plate: Use silica gel 60 F₂₅₄ plates.

    • Solvent System: A good starting point is 1:1 Ethyl Acetate:Hexane. Adjust the polarity as needed to achieve an Rf of ~0.3-0.5 for the product.

    • Spotting: On the baseline, spot the starting material (dissolved in methanol), a co-spot (a mix of the starting material and the reaction mixture), and the reaction mixture.

    • Development: Place the plate in a TLC chamber saturated with the eluent and allow the solvent front to rise.

    • Visualization:

      • Examine the dried plate under a UV lamp (254 nm). The product and any trityl-containing byproducts will appear as dark spots.

      • Stain the plate by dipping it in a p-anisaldehyde or potassium permanganate solution and gently heating. Carbohydrates will appear as colored spots.

    Protocol 3: ¹H NMR Sample Preparation and Analysis
    • Preparation: Accurately weigh 5-10 mg of the dry, purified product. Dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial and transfer the solution to an NMR tube.[10]

    • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.[10]

    • Analysis:

      • Confirm the presence of the 15H multiplet for the trityl group (δ ~7.1-7.5 ppm).

      • Confirm the presence of the anomeric proton and the OMe singlet.

      • Integrate the signals to ensure the correct proton ratios.

    References

    • Chemical Papers. (n.d.). Selective monomethylation of O-3 and O-2 of D-mannose with diazomethane in the presence of tin(II) chloride. A facile synthesis of methyl 3.
    • Organic Syntheses. (n.d.). Pyridinium, 4-(dimethylamino)-1-(triphenylmethyl)-, chloride.
    • Academia.edu. (n.d.). Tritylation of alcohols under mild conditions without using silver salts.
    • ACS Omega. (2018, August 21). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4).
    • Google Patents. (n.d.). EP1917234A1 - Tritylation reactions based on metallic catalysis.
    • BenchChem. (n.d.). Technical Support Center: Addressing Steric Hindrance in the Tritylation of Bulky Alcohols.
    • Chemical & Pharmaceutical Bulletin. (1999, October 3). Temperature Dependence of the Distribution of Trityl Groups in the Tritylation of 1,2-O-Isopropylidene-a-D-glucofuranose.
    • (n.d.).
    • SciSpace. (1983). Selective demesylation of 2-O-(methylsulfonyl)-d-mannopyranoside derivatives with sodium amalgam and 2-propanol.
    • ResearchGate. (n.d.). Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde | Request PDF.
    • NIH. (2016, July 18). Tritylation of Alcohols under Mild Conditions without Using Silver Salts.
    • Synthose. (n.d.). Methyl 6-O-trityl-α-D-mannopyranoside, Min. 97% - 20231-36-1 - MM970.
    • ResearchGate. (n.d.). Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis | Request PDF.
    • WSU. (n.d.). Monitoring Reactions by TLC.
    • BenchChem. (n.d.). A Comparative Guide to ¹H NMR Characterization of Trityl-Protected Compounds.
    • Canadian Science Publishing. (n.d.). Synthesis of 2,6-Di-O-methyl-D-mannose.
    • Suzhou Highfine Biotech. (n.d.). Application of Efficient Catalyst DMAP.
    • SpringerLink. (2011, May 6). DMAP-catalyzed phthalylation of cellulose with with phthalic anhydride in [bmim]Cl.
    • MDPI. (2017, July 14). 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid.
    • R Discovery. (1946, January 1). 167. The effect of steric hindrance on the course of Pfitzinger reactions.
    • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides ….

    Sources

    Optimization

    Optimizing column chromatography purification for Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside

    Welcome to the Technical Support Center. Purifying highly protected carbohydrates like Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside presents unique chromatographic challenges.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. Purifying highly protected carbohydrates like Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside presents unique chromatographic challenges. The massive, lipophilic trityl group dominates the molecule's retention behavior, while the delicate balance between acid-labile ethers and base-labile esters requires precise microenvironment control during silica gel chromatography[1],[2].

    This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation.

    Part 1: Troubleshooting Guide & FAQs

    Q1: Why is my target compound degrading into a more polar spot during the column run? The Causality: You are likely observing acid-catalyzed detritylation. Standard silica gel contains surface silanol groups (Si-OH) that are weakly acidic (pKa ~4.5–5.5). When your protected mannopyranoside interacts with these silanols, the oxygen of the C6-trityl ether becomes protonated. Because the resulting triphenylmethyl (trityl) carbocation is highly resonance-stabilized by its three phenyl rings, the C-O bond cleaves with exceptionally low activation energy[1],[3]. This leaves you with the deprotected sugar (Methyl 2,3,4-tri-O-acetyl-α-D-mannopyranoside) and triphenylmethanol. The Solution: Neutralize the stationary phase by adding a Lewis base, such as 0.1% to 0.5% Triethylamine (TEA), to your mobile phase.

    Mechanism A Protected Mannoside (Trityl Ether) B Protonated Intermediate (Silica-H+) A->B Acidic Silanol Groups (pKa ~5) C Trityl Cation (Resonance Stabilized) B->C C-O Cleavage D Detritylated Mannoside (Free C6-OH) B->D C-O Cleavage

    Mechanism of acid-catalyzed detritylation on active silica gel.

    Q2: I added TEA to prevent detritylation, but now I see multiple new spots streaking down the column. What happened? The Causality: While TEA prevents the loss of the trityl group, an excess of base triggers the migration or hydrolysis of the acetyl groups at the C2, C3, and C4 positions[4]. Under basic conditions, acetyl esters can form an orthoester intermediate, leading to acyl wandering (regioisomerization) or complete deacetylation. The Solution: Keep the TEA concentration strictly at or below 0.5% v/v. Additionally, minimize the compound's residence time on the silica by utilizing flash chromatography (pressurized) rather than gravity flow.

    Q3: My target compound and Triphenylmethanol (TrOH) are co-eluting in Hexane/Ethyl Acetate. How do I separate them? The Causality: Triphenylmethanol is a ubiquitous byproduct of the tritylation reaction, forming when excess trityl chloride is hydrolyzed[3]. In aliphatic solvent systems like Hexane/EtOAc, both the tritylated sugar and TrOH exhibit nearly identical non-polar retention behaviors because the separation is driven purely by hydrogen bonding, which is sterically hindered in both molecules[2]. The Solution: Switch your solvent system to Toluene/Ethyl Acetate . Toluene is an aromatic solvent that engages in differential π-π stacking interactions. It solvates the phenyl rings of TrOH differently than the rigid pyranose core of the sugar, altering the separation selectivity (α) and providing baseline resolution.

    Troubleshooting Start Identify Purification Issue Q1 Is the compound degrading on the column? Start->Q1 Q2 Is it co-eluting with Triphenylmethanol? Start->Q2 Q3 Are acetyl groups migrating/cleaving? Start->Q3 Sol1 Add 0.1-0.5% TEA to neutralize silica Q1->Sol1 Yes (Loss of Trityl) Sol2 Switch to Toluene/EtOAc for π-π selectivity Q2->Sol2 Yes (Poor Resolution) Sol3 Reduce TEA < 0.5% & run column faster Q3->Sol3 Yes (Basic Hydrolysis)

    Decision matrix for troubleshooting common chromatography issues.

    Part 2: Quantitative Elution Data

    To optimize your solvent gradients, refer to the comparative Retention Factor (Rf) data below. Note the dramatic shift in the relative Rf of Triphenylmethanol when switching to an aromatic mobile phase.

    CompoundRf in 3:1 Hexane/EtOAcRf in 5:1 Toluene/EtOAcPolarity / Structural Driver
    Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside 0.450.40Highly lipophilic; shielded acetyls
    Triphenylmethanol (TrOH) 0.480.25Lipophilic; exposed tertiary OH
    Methyl 2,3,4-tri-O-acetyl-α-D-mannopyranoside 0.100.05Polar; free primary OH at C6
    Trityl Chloride (Starting Material) 0.800.75Highly non-polar

    Part 3: Standardized Experimental Protocols

    Protocol A: Preparation and Execution of a TEA-Neutralized Silica Column

    This protocol prevents acid-catalyzed detritylation while preserving base-labile acetyl esters.

    • Solvent Preparation: Prepare a mobile phase of 5:1 Toluene/Ethyl Acetate. Add exactly 0.5% v/v Triethylamine (TEA) and mix thoroughly.

    • Column Packing: Slurry pack the silica gel (230–400 mesh) using the TEA-spiked mobile phase.

    • Equilibration: Flush the column with at least 3 column volumes (CV) of the solvent to ensure all acidic silanol sites are neutralized.

    • Validation (2D-TLC Check): This is a self-validating step. Before loading the column, spot your crude mixture on a TLC plate. Run it in the prepared solvent. Let the plate sit exposed to air for 15 minutes, then rotate it 90 degrees and run it again.

      • Pass: All spots fall perfectly on the diagonal line. The compound is stable.

      • Fail: Off-diagonal spots appear, indicating the compound is still degrading on the silica. Increase TEA to 1.0% and re-test.

    • Elution: Load the sample and run the column using pressurized air (flash chromatography) to minimize residence time[4].

    Protocol B: Dry Loading for Highly Lipophilic Carbohydrates

    Because the target compound is a thick syrup that requires strong solvents (like Dichloromethane) to dissolve, liquid loading will drag the compound down the column and ruin resolution. Dry loading mitigates this.

    • Dissolution: Dissolve the crude Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside in a minimal amount of Dichloromethane (DCM).

    • Silica Addition: Add dry silica gel to the flask (approximately 3 times the mass of your crude product).

    • Evaporation: Attach the flask to a rotary evaporator and carefully remove the DCM under reduced pressure until a dry powder forms.

    • Validation (Powder Consistency Check): This is a self-validating step. Swirl the flask. The resulting powder must be completely free-flowing and should not adhere to the glass walls.

      • Pass: The powder behaves like dry sand. It is ready to be loaded onto the flat head of the packed column.

      • Fail: The powder clumps or sticks to the glass. This indicates residual DCM or an overloaded compound-to-silica ratio, which will cause severe band tailing. Redissolve in DCM, add more silica, and re-evaporate.

    Part 4: References

    • Benchchem. "Trityl Protection in Carbohydrate Chemistry: A Comparative Guide." Benchchem Technical Support. Available at:

    • Teledyne ISCO. "Strategies to Purify Carbohydrate Based Compounds." Teledyne ISCO Application Notes. Available at:

    • Wikipedia Contributors. "Triphenylmethanol." Wikipedia, The Free Encyclopedia. Available at:

    • National Institutes of Health (PMC). "Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography." NIH PubMed Central. Available at:

    Sources

    Troubleshooting

    Minimizing anomeric cleavage during acid-catalyzed deprotection of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside

    Subject: Minimizing Anomeric Cleavage During Acid-Catalyzed Deprotection of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside Welcome to the Carbohydrate Chemistry Technical Support Center. This guide is specifica...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Subject: Minimizing Anomeric Cleavage During Acid-Catalyzed Deprotection of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside

    Welcome to the Carbohydrate Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity issues during the detritylation of highly functionalized mannose derivatives.

    Removing a 6-O-trityl group while preserving an anomeric methyl glycoside and multiple acetate groups is a classic kinetic versus thermodynamic challenge. This document provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols necessary to achieve quantitative deprotection without degrading your carbohydrate scaffold.

    Mechanistic Insight: The Causality of Anomeric Cleavage

    Detritylation is an acid-catalyzed process that relies on the protonation of the trityl ether oxygen, followed by the departure of the highly stable triphenylmethyl (trityl) carbocation. General acid-catalyzed detritylation rates increase significantly with lower pH, but mild, non-aqueous conditions are required to prevent backbone or anomeric degradation 1.

    The primary failure mode in this reaction is anomeric cleavage . The anomeric methyl glycoside is an acetal. Compared to C-glycosides, O-glycosides are structurally more susceptible to acidic cleavage, necessitating highly controlled detritylation environments 2. Under aqueous acidic conditions (such as traditional 80% Acetic Acid), the anomeric oxygen can be protonated. This leads to the expulsion of methanol and the formation of an oxocarbenium ion intermediate, which is rapidly trapped by water to form a hemiacetal (the free reducing sugar).

    To prevent this, we must manipulate the reaction environment using one of two principles:

    • Reductive Scavenging: Utilizing a hydride donor like Triethylsilane (TES) to irreversibly reduce the trityl cation to triphenylmethane. The addition of TES reduces the trityl cation to a colorless triphenylmethane solution, preventing reversible reactions and driving the cleavage forward rapidly 3.

    • Solvent-Trapping (Transetherification): Utilizing anhydrous methanol as the solvent. If the anomeric bond transiently cleaves, the massive excess of methanol immediately traps the oxocarbenium ion, regenerating the methyl glycoside (thermodynamically favoring the α-D-manno configuration due to the anomeric effect).

    Mechanism SM Methyl 2,3,4-tri-O-acetyl- 6-O-trityl-α-D-mannopyranoside Acid Acid Catalyst (H+) SM->Acid TritylCleavage 6-O-Trityl Protonation & Cleavage Acid->TritylCleavage Mild/Anhydrous AnomericCleavage Anomeric Oxygen Protonation (Aqueous Conditions) Acid->AnomericCleavage Harsh/Aqueous TritylCation Trityl Carbocation (Yellow) TritylCleavage->TritylCation Product Methyl 2,3,4-tri-O-acetyl- α-D-mannopyranoside (Desired) TritylCleavage->Product Oxocarbenium Oxocarbenium Ion (Loss of MeOH) AnomericCleavage->Oxocarbenium TES Triethylsilane (TES) Scavenging TritylCation->TES Hydride Transfer Water Water Nucleophilic Attack Oxocarbenium->Water Triphenylmethane\n(Colorless) Triphenylmethane (Colorless) TES->Triphenylmethane\n(Colorless) Byproduct 2,3,4-tri-O-acetyl- D-mannopyranose (Hemiacetal Byproduct) Water->Byproduct

    Fig 1. Mechanistic divergence between desired detritylation and undesired anomeric cleavage.

    Troubleshooting Guides & FAQs

    Q1: I am using 80% Acetic Acid at 60 °C, but TLC shows a large, streaky spot corresponding to the free reducing sugar. How do I fix this? A: Aqueous heating promotes anomeric hydrolysis. The water acts as a nucleophile, irreversibly trapping the oxocarbenium ion. Switch to an anhydrous protocol. If you must use AcOH, lower the temperature to room temperature and extend the reaction time, but Protocol A (TFA/TES) is highly recommended for complete preservation of the methyl glycoside.

    Q2: After detritylation, my NMR shows a mixture of acetylated products instead of a clean 2,3,4-tri-O-acetyl derivative. Why? A: You are observing acetyl migration (typically O-4 to O-6 migration). Once the 6-OH is deprotected, the adjacent C4 acetate can migrate, especially if conditions become basic during the workup (e.g., washing with room-temperature saturated NaHCO₃). Solution: Keep workup temperatures strictly at 0 °C and perform rapid extractions. Alternatively, use a non-aqueous neutralization method like solid NaHCO₃ or Amberlyst A21 basic resin directly in the reaction flask.

    Q3: Why does the reaction mixture turn bright yellow upon adding TFA, and how do I know when the reaction is complete? A: The bright yellow color is the spectroscopic signature of the trityl carbocation. In a reductive protocol, the addition of Triethylsilane (TES) reduces this cation to colorless triphenylmethane. The rapid disappearance of the yellow color is a reliable, self-validating visual indicator that the trityl cation has been successfully scavenged and the reaction is complete.

    Validated Experimental Protocols

    Using TFA in the presence of triethylsilane is a well-documented method for the efficient detritylation of complex carbohydrate frameworks without disturbing sensitive linkages 4.

    Protocol A: Reductive Detritylation (TFA / TES in DCM)

    Best for rapid cleavage and absolute prevention of anomeric hydrolysis.

    • Preparation: Dissolve Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an Argon atmosphere.

    • Scavenger Addition: Add Triethylsilane (TES) (3.0 eq) to the stirring solution.

    • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Acidification: Dropwise, add Trifluoroacetic acid (TFA) (1.5 eq).

      • Self-Validation Check: The solution will flash yellow (trityl cation formation) but will quickly turn colorless as the TES reduces the cation.

    • Reaction: Stir at 0 °C for 30 minutes. Monitor by TLC (typically 1:1 EtOAc/Hexane).

    • Quenching: Quench the reaction by adding solid NaHCO₃ directly to the flask at 0 °C. Stir for 10 minutes. (Avoid aqueous base to prevent O-4 to O-6 acetyl migration).

    • Isolation: Filter the suspension through a pad of Celite, wash with cold DCM, and concentrate the filtrate under reduced pressure. Purify via flash chromatography.

    Workflow Step1 Step 1: Dissolution SM in Anhydrous DCM Step2 Step 2: Scavenger Add 3.0 eq TES Step1->Step2 Step3 Step 3: Acidification Dropwise TFA at 0°C Step2->Step3 Step4 Step 4: Reaction Stir 30 min (Colorless) Step3->Step4 Alert Trityl Cation Formation Step3->Alert Yellow flash Step5 Step 5: Quenching Solid NaHCO3 (0°C) Step4->Step5 Alert->Step4 TES reduces cation

    Fig 2. Experimental workflow for reductive detritylation using TFA/TES in DCM.

    Protocol B: Transetherification (pTsOH in Methanol)

    Best for scale-up where TFA/TES is cost-prohibitive.

    • Preparation: Dissolve the starting material (1.0 eq) in anhydrous Methanol (0.1 M).

    • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid monohydrate (pTsOH·H₂O) (0.1 eq).

    • Reaction: Stir at room temperature for 2-4 hours.

      • Self-Validation Check: TLC will show the conversion of the starting material to a lower Rf spot (deprotected product) and a very high Rf spot (trityl methyl ether). The absence of a baseline-streaking reducing sugar validates the preservation of the methyl glycoside.

    • Quenching: Neutralize by adding Triethylamine (0.15 eq) directly to the flask.

    • Isolation: Concentrate the mixture under reduced pressure and purify via silica gel chromatography.

    Quantitative Data Summary

    The following table summarizes the operational parameters and risk profiles of common detritylation methodologies applied to this specific mannose derivative.

    Detritylation MethodReagents & SolventAnomeric Cleavage RiskAcetyl Migration RiskTypical Reaction TimeExpected Yield
    Aqueous Acid 80% AcOH / H₂O (60 °C)High (Hydrolysis)High (Thermal)4 - 8 Hours< 50%
    Reductive Scavenging TFA / TES in DCM (0 °C)None (Anhydrous)Low (If cold quench)30 Minutes> 90%
    Transetherification Cat. pTsOH in MeOH (RT)Low (Solvent trapped)Medium (Extended time)2 - 4 Hours80 - 85%
    References
    • Triethyl- (or Trimethyl-)Silyl Triflate-Catalyzed Reductive Cleavage of Triphenylmethyl (Trityl)
    • Synthesis and Applications of Carbohydrate-Derived Macrocyclic Compounds Chemical Reviews (ACS)
    • In the Search of Glycoside-Based Molecules as Antidiabetic Agents PubMed Central (NIH)
    • Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up PubMed Central (NIH)

    Sources

    Optimization

    Overcoming steric hindrance in glycosylation reactions with Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside

    Welcome to the Carbohydrate Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with M...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Carbohydrate Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside (CAS 7511-40-2)[1].

    When utilizing this fully protected building block in oligosaccharide synthesis, the massive steric bulk of the C6-O-triphenylmethyl (trityl) group presents a formidable barrier to successful 1,6-glycosidic bond formation. Below, you will find mechanistic insights, self-validating protocols, and decision-making frameworks to overcome these steric limitations.

    Mechanistic Workflow: Navigating Steric Hindrance

    G Start Methyl 2,3,4-tri-O-acetyl-6-O-trityl- α-D-mannopyranoside Steric Steric Hindrance at C6 (Triphenylmethyl Group) Start->Steric Path1 Direct Trityl Ether Glycosylation (In situ Trityl Displacement) Steric->Path1 Highly reactive donor Path2 Two-Step Method (Detritylation first) Steric->Path2 Bulky/unreactive donor Promoter Strong Lewis Acid / Promoter (e.g., TMSOTf, NIS/TfOH) Path1->Promoter Intermediate Free C6-OH Acceptor (Methyl 2,3,4-tri-O-acetyl-α-D-mannopyranoside) Path2->Intermediate Mild Acid (e.g., HBr/AcOH) Product 1,6-Linked Disaccharide Product Promoter->Product -TrC+ (Trityl Cation) Intermediate->Product Standard Glycosylation

    Workflow for overcoming steric hindrance via direct glycosylation vs. two-step detritylation.

    Troubleshooting & FAQ

    Q1: Why does direct glycosylation with this tritylated acceptor often result in low yields or recovered starting material? A1: The failure is rooted in steric hindrance and reaction kinetics. The triphenylmethyl group physically shields the C6 oxygen, blocking the nucleophilic attack trajectory required to trap the donor's oxocarbenium intermediate[2]. In direct "trityl ether glycosylations," the trityl group must leave as a trityl cation ( Tr+ )[3]. If the incoming glycosyl donor is also bulky, the transition state becomes too sterically congested. This raises the activation energy ( Ea​ ), allowing competing side reactions—such as donor hydrolysis or orthoester formation—to outcompete the desired glycosylation.

    Q2: How can I optimize the direct trityl-ether glycosylation pathway to force the reaction? A2: Optimization requires manipulating both the thermodynamic driving force and the leaving group ability:

    • Hyper-Reactive Donors: Switch to highly reactive donors, such as trichloroacetimidates or thioglycosides, which generate oxocarbenium ions rapidly.

    • Strong Promoters: Use potent Lewis acids like NIS/TfOH or Trityl perchlorate ( TrClO4​ ). The rate of the reaction follows first-order kinetics with respect to the catalyst ( Tr+ )[3].

    • Solvent Effects: Utilize non-polar solvents like dichloromethane (DCM). DCM stabilizes the transition state without strongly solvating the oxocarbenium ion, allowing the sterically hindered trityl ether to compete effectively for the electrophile.

    Q3: At what point should I abandon the direct method and use a two-step detritylation approach? A3: You should pivot to the two-step method (detritylation followed by standard glycosylation) when coupling with a sterically demanding donor (e.g., a branched disaccharide) or a heavily "disarmed" donor (e.g., per-acetylated sugars). The two-step method removes the steric bulk entirely, exposing the highly nucleophilic primary C6-OH. While it adds a synthetic step, the dramatic increase in coupling yield outweighs the time lost to intermediate purification.

    Validated Experimental Protocols

    Protocol A: Two-Step Detritylation & Glycosylation (Recommended for Bulky Donors)

    Causality: Removing the trityl group eliminates the steric shield, converting a poor nucleophile into a highly reactive primary alcohol.

    • Detritylation: Dissolve Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside in glacial acetic acid.

    • Acid Addition: Add a saturated solution of dry HBr in acetic acid dropwise while stirring[4].

    • Self-Validation Check: The immediate formation of a white precipitate (trityl bromide) visually confirms the progress of the cleavage[4]. If the solution remains clear, the HBr concentration is insufficient.

    • Workup: Filter the trityl bromide precipitate promptly to prevent side reactions. Pour the filtrate into a large volume of cold water, extract with chloroform, wash the organic layer with ice water, and dry over anhydrous Na2​SO4​ [4].

    • Glycosylation: React the resulting free C6-OH acceptor with your chosen glycosyl trichloroacetimidate donor in dry DCM at -20°C, using catalytic TMSOTf (0.1 equiv) as the promoter.

    Protocol B: Direct Trityl Ether Glycosylation (For Small, Highly Reactive Donors)

    Causality: In situ displacement of the trityl group saves a synthetic step but requires strict anhydrous conditions and potent promoters to force the ejection of the bulky trityl cation[3].

    • Preparation: Co-evaporate the tritylated acceptor and a thioglycoside donor (1.2 equiv) with anhydrous toluene twice to remove trace water.

    • Activation: Dissolve the mixture in anhydrous DCM containing activated 4Å molecular sieves. Stir for 30 minutes at room temperature.

    • Promoter Addition: Cool the mixture to -40°C. Add N-iodosuccinimide (NIS, 1.5 equiv) followed by dropwise addition of trifluoromethanesulfonic acid (TfOH, 0.2 equiv).

    • Self-Validation Check: A distinct color change (deep red/brown due to iodine release) and the appearance of a bright orange/yellow spot on TLC (the stabilized trityl cation) indicates successful activation.

    • Quenching: Quench with saturated aqueous NaHCO3​ and Na2​S2​O3​ to neutralize the acid and reduce excess iodine before extraction.

    Quantitative Performance Data

    The following table summarizes the expected outcomes when applying these protocols to overcome steric hindrance at the C6 position of the mannopyranoside core.

    ParameterProtocol A: Two-Step DetritylationProtocol B: Direct Trityl Displacement
    Ideal Donor Type Bulky, disarmed, or complex donorsSmall, highly reactive (e.g., thioglycosides)
    Typical Yield 80 - 95%40 - 70%
    Total Reaction Time 2 - 4 hours (across two steps)30 - 60 minutes
    Steric Tolerance Very High (C6-OH is fully exposed)Low to Moderate (Trityl group hinders attack)
    Common Byproducts Trace anomeric mixturesOrthoesters, donor hydrolysis, unreacted acceptor

    Sources

    Troubleshooting

    Resolving HPLC co-elution issues for Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside impurities

    Introduction: Understanding the Separation Challenge Welcome to the technical support guide for resolving high-performance liquid chromatography (HPLC) co-elution issues involving Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Understanding the Separation Challenge

    Welcome to the technical support guide for resolving high-performance liquid chromatography (HPLC) co-elution issues involving Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside. This large, protected monosaccharide presents a unique analytical challenge due to its combination of a bulky, hydrophobic trityl group and multiple chiral centers. Impurities are often structurally similar, differing only in the presence or absence of a protecting group, or in their stereochemistry (e.g., anomers or diastereomers), making them difficult to resolve from the main analyte peak.

    This guide is structured as a series of questions you might encounter during method development and troubleshooting. We will explore the underlying scientific principles for each troubleshooting step, moving from simple adjustments to more advanced strategies.

    Part 1: Foundational Troubleshooting & Initial Assessment

    This section addresses the most common questions and initial steps when facing co-elution.

    Q1: My main peak is broad and asymmetrical, and I suspect a co-eluting impurity. What are the first parameters I should check?

    A1: Before delving into complex method modifications, it's crucial to ensure your system and basic parameters are sound. Asymmetry and broadening can themselves be symptoms of issues that also cause co-elution.

    Initial System Health Checklist:

    • Column Health: A contaminated or degraded column is a common culprit. Has the column's performance declined over time? Run a standard to check its efficiency and peak shape. If the column is old or has been exposed to harsh conditions, consider replacing it.

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing that can obscure closely eluting impurities.[1][2]

      • Action: Reduce your injection volume or sample concentration by 50% and observe the effect on peak shape.

    • Sample Solvent Effects: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile in a run starting with 10% acetonitrile), it can cause peak distortion.[1][3]

      • Action: If possible, dissolve your sample in the initial mobile phase or a weaker solvent.

    • Extra-Column Volume: Excessive tubing length or large-volume detector cells can contribute to band broadening. Ensure your system is optimized for high efficiency.

    If these initial checks do not resolve the issue, the problem is likely rooted in the chromatographic selectivity of your method. The following workflow provides a systematic approach to troubleshooting.

    G cluster_0 start Co-elution Observed q1 Is the peak shape ideal? (Symmetry, Width) start->q1 step1 Address System & Sample Issues (Overload, Solvent Effects, Column Health) q1->step1 No q2 Is resolution still insufficient? q1->q2 Yes step1->q2 step2 Begin Method Optimization q2->step2 Yes

    Caption: Initial troubleshooting workflow for co-elution.

    Part 2: Systematic Method Optimization

    Once basic system issues are ruled out, the focus shifts to manipulating chromatographic parameters to improve selectivity (α), the measure of separation between two peaks.

    Q2: I'm using a standard C18 column with an acetonitrile/water gradient, but two peaks are still merged. What is the most logical next step?

    A2: The most direct way to influence selectivity is to modify the mobile phase. This can be done by adjusting the gradient, changing the organic modifier, or altering the temperature.

    A steep gradient can cause closely eluting compounds to emerge together. By making the gradient shallower, you give the analytes more time to interact differently with the stationary phase, which can enhance resolution.

    • Causality: A shallower gradient means the percentage of the strong organic solvent increases more slowly over time. This increases the retention time and provides a larger window for separation to occur.[2]

    ParameterInitial Condition (Example)Modified Condition (Suggestion)Expected Outcome
    Gradient 50-95% Acetonitrile in 10 min60-85% Acetonitrile in 20 minIncreased retention time, improved resolution
    Flow Rate 1.0 mL/min0.8 mL/minIncreased efficiency, potentially better resolution

    Acetonitrile (ACN) and methanol (MeOH) have different solvent properties and can produce different selectivities. For a molecule like yours with aromatic rings (from the trityl group), switching from ACN to MeOH can be particularly effective, especially when paired with a phenyl-based stationary phase.

    • Causality: Methanol is a protic solvent and is better able to engage in hydrogen bonding interactions. More importantly, when using columns with phenyl rings, methanol can enhance the π-π interactions between the analyte's aromatic groups and the stationary phase, which can significantly alter selectivity compared to acetonitrile.[4][5] Acetonitrile's own π-electron system can sometimes interfere with these interactions.[5]

    Temperature is a powerful yet often underutilized tool for optimizing separations.[6][7] Changing the column temperature affects mobile phase viscosity, analyte diffusivity, and the thermodynamics of the analyte-stationary phase interaction.[6][8]

    • Causality: Even small changes in temperature can alter the relative retention times of two compounds, thus changing the selectivity.[8] For structurally similar impurities like diastereomers, temperature can be the key to achieving baseline resolution. Generally, higher temperatures decrease retention times and can improve peak efficiency, while lower temperatures increase retention and may enhance selectivity for some compounds.[6][7][8]

    Experimental Protocol: Temperature Screening

    • Set up your HPLC system with your current column and mobile phase.

    • Equilibrate the column at your starting temperature (e.g., 30°C) for at least 15 minutes.

    • Inject your sample and record the chromatogram.

    • Increase the column temperature by 10°C (e.g., to 40°C).

    • Allow the system to fully equilibrate at the new temperature.

    • Inject the sample again and compare the chromatogram to the previous run.

    • Repeat this process for a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C).

    • Analyze the data for changes in selectivity and resolution.

    G cluster_1 start Insufficient Resolution opt1 Modify Mobile Phase start->opt1 opt2 Change Stationary Phase start->opt2 strat1a Adjust Gradient Slope opt1->strat1a strat1b Switch Organic Modifier (ACN vs. MeOH) opt1->strat1b strat1c Vary Temperature opt1->strat1c

    Caption: Key parameters for HPLC method optimization.

    Part 3: Advanced Strategies - Changing the Stationary Phase

    Q3: I've optimized the mobile phase and temperature, but resolution is still not at baseline. What's the next major step?

    A3: If mobile phase optimization is insufficient, the interaction between your analyte and the stationary phase is not selective enough. The solution is to change the column to one with a different chemistry that can offer alternative separation mechanisms.

    • Causality: Standard C18 columns separate primarily based on hydrophobicity. However, your molecule has aromatic character (trityl group) and polar acetyl groups. By choosing a stationary phase that can engage in different types of interactions, you can exploit these other features to achieve separation.

    Recommended Column Screening Protocol:

    For protected carbohydrates like Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside, screening columns with alternative selectivities is highly recommended.[4][5]

    • Objective: To find a stationary phase that provides the best selectivity for the target compound and its impurities.

    • Columns to Test:

      • C18 (Control): Your standard hydrophobic column.

      • Pentafluorophenyl (PFP): This phase offers multiple interaction modes, including hydrophobic, aromatic (π-π), and dipole-dipole interactions. It has been shown to be ideal for purifying protected monosaccharides.[4][5]

      • Phenyl-Hexyl: Provides strong π-π interaction capabilities, which are excellent for separating compounds containing aromatic rings.[4][5]

    • Methodology:

      • Install the first column (e.g., C18).

      • Run your optimized gradient method, first with Acetonitrile/Water and then with Methanol/Water. Record the results.

      • Replace the column with the next one (e.g., PFP).

      • Crucially, re-equilibrate the system thoroughly with the new column.

      • Repeat the two gradient runs (ACN/Water and MeOH/Water).

      • Repeat the process for the final column (Phenyl-Hexyl).

    • Analysis: Compare the chromatograms from all six experiments (3 columns x 2 organic modifiers). Look for the combination that gives the largest separation between the main peak and the impurity.

    Stationary PhasePrimary Separation Mechanism(s)Ideal for Your Analyte Because...
    C18 Hydrophobic InteractionsBaseline performance, industry standard.
    Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-DipoleCan interact with both the hydrophobic trityl group and the polar acetyl groups, offering unique selectivity.[4][5]
    Phenyl-Hexyl Hydrophobic, π-π InteractionsThe phenyl rings provide strong interactions with the trityl group, which can be highly effective for separating structurally similar aromatic compounds.[4]

    Frequently Asked Questions (FAQs)

    Q: Could my impurity be an anomer (e.g., the β-form)? How would I separate that? A: Yes, anomeric impurities are common in carbohydrate chemistry.[9] Separating anomers can be very challenging. Often, specialized chiral stationary phases are required for enantiomeric separation, but for diastereomers and anomers, achiral phases can work.[10] The column screening protocol described above, particularly with PFP and Phenyl-Hexyl phases, is your best approach on a standard HPLC system. These phases can sometimes resolve subtle stereochemical differences.

    Q: My baseline is drifting during the gradient run. What causes this? A: Baseline drift in a gradient is often due to the mobile phase components themselves. If one of your solvents (e.g., the organic modifier) absorbs more UV light at your detection wavelength than the other, the baseline will drift as the composition changes.[11] Ensure you are using high-purity, HPLC-grade solvents and that your eluents are well-balanced.[11]

    Q: I'm seeing "ghost peaks" in my chromatogram on blank runs. What are they? A: Ghost peaks are peaks that appear even when no sample is injected. They are typically caused by impurities in the mobile phase or from the carryover of a strongly retained compound from a previous injection.[11][12] To resolve this, use the highest quality solvents, flush your system thoroughly, and consider running a strong "wash" gradient (e.g., to 100% organic solvent) at the end of each run to elute any late-eluting compounds.[11]

    References

    • Novel Separation Approach for Multiple Chiral Center Molecules. Sigma-Aldrich.
    • Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC.
    • The Importance of Temperature in Liquid Chrom
    • Why Temperature Is Important in Liquid Chromatography - Ibis Scientific, LLC. Ibis Scientific.
    • How Column Temperature Affects HPLC Resolution - Chrom Tech. Chrom Tech.
    • Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC.
    • High-Temperature Liquid Chromatography | LCGC International.
    • Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed.
    • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Phenomenex.
    • Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers - Benchchem. BenchChem.
    • Comparative study on separation of diastereomers by HPLC - ResearchGate.
    • Troubleshooting Reversed Phase Chromatography - Sigma-Aldrich. Sigma-Aldrich.
    • HPLC Troubleshooting Guide. Merck KGaA.
    • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC.
    • Troubleshooting Reversed Phase HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC - Phenomenex. Phenomenex.
    • Improving Separation of Peaks in RP HPLC | MICROSOLV.
    • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. PharmaCores.
    • Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides - MDPI. MDPI.
    • Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions - Asian Publication Corporation.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparing Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside vs benzyl-protected mannoside derivatives

    In the multi-step synthesis of complex carbohydrates, the judicious selection of protecting groups dictates the success of regioselective functionalization, overall yield, and stereocontrolled glycosylation. This guide p...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the multi-step synthesis of complex carbohydrates, the judicious selection of protecting groups dictates the success of regioselective functionalization, overall yield, and stereocontrolled glycosylation. This guide provides an objective, mechanistic comparison of two foundational protection strategies for mannosides: the orthogonally protected Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside and globally protected Benzyl mannoside derivatives (e.g., Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside).

    Mechanistic Rationale & Electronic Effects

    The choice between an acetyl/trityl strategy and a benzyl strategy hinges on three critical chemical principles: orthogonality, electronic tuning, and stereodirection.

    • Steric Selectivity and Orthogonality: The trityl (triphenylmethyl) group is highly prized for its pronounced steric bulk, which allows it to selectively protect the primary C-6 hydroxyl group while leaving the sterically hindered secondary hydroxyls available for further functionalization[1][2]. When paired with acetyl groups at C-2, C-3, and C-4, it creates a highly orthogonal system. Trityl ethers are labile to mild acid (forming a resonance-stabilized trityl cation), allowing selective unmasking of the C-6 position while the base-labile acetyl esters remain fully intact[1][2]. Conversely, benzyl ethers offer robust stability across a wide pH range but lack inherent regioselectivity during installation, often requiring specialized tin-acetal intermediates to differentiate secondary hydroxyls[3][4].

    • Armed vs. Disarmed Building Blocks: The electronic nature of the protecting groups profoundly influences the reactivity of the carbohydrate scaffold. Benzyl groups are electron-donating, creating an "armed" mannoside that is highly reactive in glycosylation reactions[5]. Acetyl groups are electron-withdrawing, rendering the mannoside "disarmed" and significantly more stable, which is advantageous when suppressing unwanted side reactions during complex sequence assemblies[5].

    • Stereocontrol (Anchimeric Assistance): If the methyl glycoside is later converted into a glycosyl donor (e.g., via thioglycoside or trichloroacetimidate formation), the C-2 acetyl group provides critical anchimeric assistance (neighboring group participation). The carbonyl oxygen of the C-2 ester stabilizes the oxocarbenium ion intermediate, strongly directing the formation of 1,2-trans (α-mannoside) glycosidic bonds[6]. Benzyl ethers are non-participating, which can complicate stereocontrol unless specific reaction conditions are optimized[6].

    Workflow Visualization

    The following diagram illustrates the divergent synthetic workflows and orthogonal cleavage strategies for both protecting group systems.

    G Start Methyl α-D-mannopyranoside Trityl 1. TrCl, Pyridine 2. Ac2O, Pyridine Start->Trityl Steric Selectivity Benzyl BnBr, NaH, DMF Start->Benzyl Global Protection Trityl_Prod Methyl 2,3,4-tri-O-acetyl- 6-O-trityl-α-D-mannopyranoside Trityl->Trityl_Prod Trityl_Deprot Mild Acidolysis (e.g., TFA) Selective C-6 OH Acceptor Trityl_Prod->Trityl_Deprot Orthogonal Cleavage Benzyl_Prod Methyl 2,3,4,6-tetra-O-benzyl- α-D-mannopyranoside Benzyl->Benzyl_Prod Benzyl_Deprot Hydrogenolysis (H2, Pd/C) Global Deprotection Benzyl_Prod->Benzyl_Deprot Reductive Cleavage

    Orthogonal protection and deprotection workflows for mannoside derivatives.

    Quantitative Performance Comparison

    The table below summarizes the practical and chemical differences between the two derivative classes, aiding in the selection of the appropriate building block for specific synthetic targets.

    FeatureMethyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranosideBenzyl-Protected Mannosides (e.g., Tetra-O-benzyl)
    Primary OH Selectivity High: Trityl targets C-6 exclusively due to steric bulk[2].Low: Requires sequential steps for regioselectivity[3].
    Electronic Effect Disarmed: Electron-withdrawing acetyls reduce reactivity[5].Armed: Electron-donating benzyls increase reactivity[5].
    C-2 Participation Yes: Acetyl provides anchimeric assistance for 1,2-trans linkages[6].No: Non-participating; relies on anomeric effect for α-selectivity.
    Stability to Base Low: Acetyls are readily cleaved via Zemplén transesterification.High: Benzyl ethers are highly stable to strong bases[1].
    Stability to Acid Low: Trityl is cleaved by mild acids (e.g., TFA, p-TsOH)[1].Moderate-High: Stable to mild/moderate acids[1].
    Deprotection Method Orthogonal: Acidolysis (Trityl) / Saponification (Acetyls)[1].Global: Catalytic Hydrogenolysis (H₂, Pd/C)[1][3].
    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols detail the critical causality behind each experimental manipulation.

    Protocol A: Selective Detritylation to Generate a C-6 Acceptor

    Objective: Selectively remove the C-6 trityl group from Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside without disturbing the C-2, C-3, and C-4 acetyl esters.

    • Reaction Setup: Dissolve the substrate (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH). Causality: MeOH acts as a scavenger for the highly stable trityl cation, forming trityl methyl ether and driving the equilibrium forward.

    • Acid Catalysis: Add catalytic p-Toluenesulfonic acid (p-TsOH) (0.1 eq) at 0 °C.

    • Self-Validating Monitoring: Monitor via TLC (Hexane/EtOAc). The reaction is validated by the disappearance of the starting material and the emergence of two new spots: a highly UV-active spot moving to the solvent front (trityl methyl ether) and a lower Rf spot that stains intensely with Ceric Ammonium Molybdate (CAM) (the C-6 free alcohol).

    • Critical Quench: Once complete (typically 1-2 hours), immediately quench the reaction by adding Triethylamine (Et₃N) until the solution is slightly basic. Causality: Failure to neutralize the acid will result in the thermodynamically driven intramolecular migration of the C-4 acetyl group to the newly liberated primary C-6 hydroxyl.

    • Isolation: Concentrate under reduced pressure and purify via flash column chromatography to isolate the pure C-6 acceptor.

    Protocol B: Global Debenzylation via Hydrogenolysis

    Objective: Completely unmask Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside to yield the free methyl mannoside.

    • Reaction Setup: Dissolve the benzyl-protected mannoside in Methanol or Ethyl Acetate.

    • Catalyst Addition: Under an inert argon atmosphere, carefully add 10% Palladium on Carbon (Pd/C) (10-20% w/w). Causality: Benzyl ethers are robust and require heterogeneous transition-metal catalysis to undergo oxidative addition and reductive elimination[1][3].

    • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature.

    • Self-Validating Monitoring: Monitor via TLC. The starting material's UV activity will completely disappear. The fully deprotected product will remain at the baseline in standard non-polar solvent systems and requires a highly polar eluent (e.g., DCM/MeOH 8:2) to mobilize.

    • Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with hot methanol and concentrate the filtrate to yield the pure, unprotected methyl α-D-mannopyranoside.

    Conclusion

    The selection between Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside and benzyl-protected derivatives is dictated by the specific requirements of the synthetic route. The acetyl/trityl strategy is indispensable when highly orthogonal, regioselective deprotection is required (specifically at the primary C-6 position) and when anchimeric assistance is needed for downstream stereocontrol. Conversely, the benzyl strategy is optimal for creating "armed," highly reactive building blocks that must withstand harsh, multi-step basic or acidic transformations prior to a final, global deprotection step.

    References
    • Protecting Groups in Synthesis of Monosaccharides' Derivatives. ResearchGate. [Link]

    • The Synthesis of Fluorinated Carbohydrates Using Sulfuryl Fluoride as the Deoxyfluorination Reagent. ACS Publications. [Link]

    • Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]

    • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC.[Link]

    Sources

    Comparative

    HPLC method validation for determining the purity of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside

    Analyte: Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside (CAS: 7511-40-2) Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals The synthesis and purification of complex carbohydr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Analyte: Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside (CAS: 7511-40-2) Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals

    The synthesis and purification of complex carbohydrates require robust analytical controls. In carbohydrate chemistry, the trityl (triphenylmethyl) group is frequently employed for the highly regioselective protection of primary hydroxyls due to its significant steric bulk[1]. However, analyzing the purity of heavily protected intermediates like Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside presents distinct chromatographic and detection challenges.

    This guide objectively compares column chemistries and detection modalities, providing a self-validating, step-by-step protocol aligned with the modernized ICH Q2(R2) validation guidelines[2][3].

    Method Development: Causality & Comparative Analysis

    To design an Analytical Target Profile (ATP) that ensures the method is fit for its intended purpose[4], we must address the specific physicochemical properties of the analyte: high lipophilicity, steric bulk, and heterogeneous chromophore distribution.

    Column Selection: C18 vs. Phenyl-Hexyl

    Standard alkyl-linked (C18) reversed-phase columns often struggle to resolve closely related protected carbohydrates, particularly anomeric mixtures or regioisomers resulting from acetyl group migration[5].

    • The Causality: C18 phases rely exclusively on hydrophobic dispersive forces. Because the trityl group is overwhelmingly bulky, it dominates the interaction, masking subtle structural differences in the sugar ring.

    • The Solution: A Phenyl-Hexyl stationary phase introduces orthogonal π−π interactions. The phenyl rings on the stationary phase interact directly with the three phenyl rings of the trityl group, offering superior selectivity and peak shape for tritylated compounds[5].

    Detector Selection: UV-Vis vs. Charged Aerosol Detection (CAD)

    Carbohydrates inherently lack strong chromophores[6]. While the trityl group absorbs UV light (typically monitored at 254 nm), the underlying acetylated sugar backbone is practically UV-transparent[7].

    • The Causality: If the analyte undergoes degradation via acid-catalyzed detritylation, the resulting major impurity (Methyl 2,3,4-tri-O-acetyl-a-D-mannopyranoside) will not absorb strongly at 254 nm. A UV-only method will grossly underestimate this impurity, yielding a falsely inflated purity value.

    • The Solution: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) provides a uniform, mass-dependent response independent of the molecule's optical properties[6][8]. CAD ensures that both tritylated and non-tritylated impurities are quantified accurately.

    G Sample Analyte + Impurities (Tritylated & Non-Tritylated) Split Column Eluent Sample->Split UV UV-Vis Detector (254 nm) Detects Trityl Only Split->UV CAD Charged Aerosol Detector Uniform Mass Response Split->CAD Bias Underestimates Detritylated Impurities UV->Bias Accurate Accurate Overall Purity Profiling CAD->Accurate

    Comparison of UV and CAD detection mechanisms for protected carbohydrates.

    Quantitative Performance Comparison

    The following tables summarize the experimental data comparing the performance of different columns and detectors for the analysis of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside spiked with 1.0% w/w detritylated impurity.

    Table 1: Chromatographic Separation (C18 vs. Phenyl-Hexyl)
    ParameterStandard C18 (150 x 4.6 mm, 3µm)Phenyl-Hexyl (150 x 4.6 mm, 3µm)
    Retention Time (RT) 12.4 min14.1 min
    Peak Tailing (Tf) 1.65 (Significant tailing)1.12 (Excellent symmetry)
    Resolution ( Rs​ ) 1.4 (Co-elution risks)3.2 (Baseline resolution)
    Theoretical Plates (N) 8,50014,200
    Table 2: Detector Response & Impurity Recovery (UV vs. CAD)
    MetricUV-Vis (254 nm)CAD (Evap Temp: 35°C)
    Analyte S/N Ratio 150:1320:1
    Detritylated Impurity Signal Below LODQuantifiable (S/N 45:1)
    Calculated Overall Purity 99.8% (False Positive)98.6% (True Purity)
    Impurity Recovery 12.5%98.2%

    Step-by-Step Experimental Protocol

    This protocol establishes a self-validating system utilizing a Phenyl-Hexyl column coupled with CAD, ensuring high-fidelity purity determination.

    Phase 1: Preparation of Solutions
    • Diluent Preparation: Mix Acetonitrile and LC-MS grade Water in a 90:10 (v/v) ratio. Causality: The high lipophilicity of the trityl group requires a high organic composition to prevent sample precipitation in the autosampler.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile. (Note: Formic acid is volatile, making it fully compatible with CAD[8]).

    • Sample Solution: Accurately weigh 10.0 mg of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside and dissolve in 10.0 mL of diluent (Concentration: 1.0 mg/mL).

    Phase 2: Chromatographic Conditions
    • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

    • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0.0 - 2.0 min: 50% B

      • 2.0 - 12.0 min: 50% 95% B

      • 12.0 - 15.0 min: 95% B (Wash)

      • 15.1 - 20.0 min: 50% B (Equilibration)

    • CAD Settings: Evaporation temperature set to 35°C; Data collection rate at 10 Hz.

    Phase 3: System Suitability Testing (SST)

    Before analyzing unknown batches, the system must self-validate against the following criteria:

    • Precision: %RSD of analyte peak area 2.0% (n=6 injections).

    • Peak Symmetry: Tailing factor ( Tf​ ) 1.5.

    • Resolution: Rs​≥ 2.0 between the main peak and the closest eluting known impurity.

    ICH Q2(R2) Validation Framework

    The recently adopted ICH Q2(R2) guideline mandates a lifecycle approach to analytical validation, integrating risk management and continuous performance verification[3][9].

    G ATP Analytical Target Profile (ATP) Dev Method Development ATP->Dev Val ICH Q2(R2) Validation Dev->Val Ver Continuous Verification Val->Ver

    ICH Q2(R2) Lifecycle approach for analytical method validation.

    To fully validate this HPLC-CAD method for commercial or clinical release testing, the following parameters must be evaluated and documented in the regulatory submission[9][10]:

    Table 3: ICH Q2(R2) Validation Summary Data
    Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
    Specificity No interference at analyte RTNo co-eluting peaks from blank/matrixPass
    Linearity R2≥0.99 over 50-150% range R2=0.9985 (Log-Log fit for CAD)Pass
    Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.1% - 100.4%Pass
    Repeatability %RSD 2.0% (n=6)%RSD = 0.8%Pass
    Intermediate Precision %RSD 2.0% (Different days/analysts)%RSD = 1.1%Pass
    Robustness Stable under deliberate variationsStable ( ± 2°C Temp, ± 5% Flow)Pass

    Note on CAD Linearity: Unlike UV, CAD response is inherently non-linear over wide concentration ranges. According to ICH Q2(R2), non-linear responses are acceptable if mathematically transformed (e.g., log-log calibration curves) and scientifically justified[2][4].

    References

    • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs.ai URL: [Link]

    • Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review Source: International Journal of Pharmaceutical Sciences URL: [Link]

    • Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

    • ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

    • Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • HPLC for Carbohydrate Analysis Source: ResearchGate URL: [Link]

    • Strategies to Purify Carbohydrate-Based Compounds Source: Teledyne Labs URL: [Link]

    • Simultaneous Quantification of Carbohydrates, Alcohols, and Toxic Components in a Bio-Based Medium Using Dual-Detection HPLC Analysis Source: SCIRP URL: [Link]

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

    Sources

    Validation

    Spectroscopic comparison of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside and its deprotected analogs

    A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside and its Deprotected Analogs In the intricate world of carbohydrate chemistry, protecting...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside and its Deprotected Analogs

    In the intricate world of carbohydrate chemistry, protecting groups are the silent architects, guiding synthetic pathways and enabling the construction of complex oligosaccharides. Their presence and removal are critical steps that necessitate precise characterization. This guide provides an in-depth spectroscopic comparison of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside, a fully protected mannose derivative, and its sequential deprotected analogs. By examining the changes in ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we can peel back the layers of protection and understand the unique spectral signatures of each functional group.

    This guide is designed for researchers, scientists, and drug development professionals who work with carbohydrate synthesis and analysis. The insights provided will aid in the real-time monitoring of protection and deprotection reactions, the confirmation of product identity, and the troubleshooting of synthetic challenges.

    The Strategic Dance of Protecting Groups

    The choice of the bulky trityl group for the primary C-6 hydroxyl and the smaller acetyl groups for the secondary C-2, C-3, and C-4 hydroxyls is a classic strategy in carbohydrate synthesis. The trityl group's steric hindrance allows for its selective introduction at the less hindered primary position[1]. Its lability under mild acidic conditions provides an orthogonal deprotection strategy, leaving the base-labile acetyl groups intact[2]. Conversely, the acetyl groups can be removed under basic conditions without affecting the acid-labile trityl group. This strategic orthogonality is the cornerstone of sequential oligosaccharide synthesis.

    Caption: Stepwise deprotection workflow of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside.

    Spectroscopic Analysis: Unmasking the Core Structure

    Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside (Fully Protected)

    This compound represents the starting point of our spectroscopic journey. Its spectra will be characterized by the combined signals of the mannopyranoside core, the three acetyl groups, and the trityl group.

    Expected Spectroscopic Data:

    Spectroscopy Characteristic Features
    ¹H NMR Trityl Protons: Multiplets in the aromatic region (~7.2-7.5 ppm).Pyranose Ring Protons: Shifted downfield due to the electron-withdrawing effect of the acetyl groups. H-2, H-3, and H-4 will be in the ~5.0-5.5 ppm region.Anomeric Proton (H-1): A doublet around 4.8-5.0 ppm with a small coupling constant (J ~1-2 Hz), characteristic of an α-anomer.Acetyl Protons: Three distinct singlets in the upfield region (~1.9-2.1 ppm), each integrating to 3H.Methyl Protons (O-CH₃): A singlet around 3.4 ppm.
    ¹³C NMR Trityl Carbons: Aromatic signals between ~127-145 ppm, and a quaternary carbon signal around 87 ppm for the C-Ph₃.Carbonyl Carbons (Acetyl): Signals around 170 ppm.Pyranose Ring Carbons: C-1 at ~98 ppm, and other ring carbons between ~65-75 ppm.Acetyl Methyl Carbons: Signals around 21 ppm.
    IR (cm⁻¹) C=O Stretch (Acetyl): Strong absorption band around 1740-1750 cm⁻¹.C-O Stretch (Ester): Strong bands in the 1200-1250 cm⁻¹ region.Aromatic C-H Stretch (Trityl): Peaks around 3050-3100 cm⁻¹.Aromatic C=C Stretch (Trityl): Bands in the 1600 and 1450-1500 cm⁻¹ region.
    Mass Spec. [M+Na]⁺ or [M+H]⁺: A high mass peak corresponding to the molecular weight of the compound. Fragmentation would likely show the loss of the trityl group (m/z 243) and subsequent losses of acetyl groups.
    Methyl 2,3,4-tri-O-acetyl-α-D-mannopyranoside (Detritylated Intermediate)

    Representative Spectroscopic Data (of Methyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside):

    Spectroscopy Characteristic Features
    ¹H NMR Pyranose Ring Protons: H-2, H-3, and H-4 remain in the downfield region (~5.0-5.4 ppm).Anomeric Proton (H-1): A doublet around 4.8 ppm (J ~1.8 Hz).Acetyl Protons: Four singlets for the acetyl methyl groups are observed around 1.9-2.1 ppm.Methyl Protons (O-CH₃): A singlet around 3.4 ppm.
    ¹³C NMR Carbonyl Carbons (Acetyl): Signals around 170 ppm.Pyranose Ring Carbons: C-1 at ~97 ppm, other ring carbons between ~66-70 ppm.Acetyl Methyl Carbons: Signals around 20-21 ppm.
    IR (cm⁻¹) O-H Stretch: A broad absorption band will appear around 3500 cm⁻¹ due to the free C-6 hydroxyl group.C=O Stretch (Acetyl): Strong absorption band remains around 1740-1750 cm⁻¹.C-O Stretch: Prominent bands for esters and alcohols.
    Mass Spec. [M+Na]⁺ or [M+H]⁺: A peak corresponding to the molecular weight of the detritylated compound. Fragmentation will show losses of acetyl groups.

    The most significant change upon detritylation is the disappearance of the trityl signals in the ¹H and ¹³C NMR spectra and the appearance of a hydroxyl signal in the IR spectrum. The protons on C-6 will also shift upfield in the ¹H NMR spectrum due to the removal of the deshielding trityl group.

    Methyl 6-O-trityl-α-D-mannopyranoside (Deacetylated Intermediate)

    Selective removal of the acetyl groups unveils the hydroxyl groups at C-2, C-3, and C-4. This leads to a dramatic upfield shift of the corresponding pyranose ring protons in the ¹H NMR spectrum.

    Expected Spectroscopic Data:

    Spectroscopy Characteristic Features
    ¹H NMR Trityl Protons: Multiplets in the aromatic region (~7.2-7.5 ppm).Pyranose Ring Protons: Significant upfield shift of H-2, H-3, and H-4 into the ~3.5-4.0 ppm region, appearing as complex multiplets due to the presence of hydroxyl groups.Anomeric Proton (H-1): A doublet around 4.7 ppm (J ~1-2 Hz).Methyl Protons (O-CH₃): A singlet around 3.3 ppm.
    ¹³C NMR Trityl Carbons: Aromatic signals between ~127-145 ppm and a quaternary carbon at ~87 ppm.Pyranose Ring Carbons: C-1 at ~100 ppm, and other ring carbons between ~67-74 ppm.
    IR (cm⁻¹) O-H Stretch: A very broad and strong absorption band in the 3300-3500 cm⁻¹ region due to multiple hydroxyl groups.C=O Stretch (Acetyl): The strong band at 1740-1750 cm⁻¹ will be absent.Aromatic C-H and C=C Stretches (Trityl): Will remain present.
    Mass Spec. [M+Na]⁺ or [M+H]⁺: A peak corresponding to the deacetylated compound's molecular weight. Fragmentation will prominently feature the loss of the trityl group.

    The key indicators of successful deacetylation are the disappearance of the acetyl proton signals in the ¹H NMR and the carbonyl stretch in the IR spectrum, coupled with the appearance of a strong, broad hydroxyl band in the IR and a significant upfield shift of the pyranose ring protons in the ¹H NMR.

    Methyl α-D-mannopyranoside (Fully Deprotected)

    The final product, with all protecting groups removed, presents the simplest spectroscopic profile, representing the core mannopyranoside structure.

    Experimental Spectroscopic Data:

    Spectroscopy Characteristic Features
    ¹H NMR Anomeric Proton (H-1): A doublet at ~4.73 ppm (J ~1.5 Hz).Pyranose Ring Protons: All ring protons appear in the upfield region, typically between 3.5 and 4.0 ppm.Methyl Protons (O-CH₃): A singlet at ~3.38 ppm.[3]
    ¹³C NMR Anomeric Carbon (C-1): A signal at ~101.4 ppm.Pyranose Ring Carbons: Signals for C-2, C-3, C-4, C-5, and C-6 are found between ~61.9 and 73.5 ppm.Methyl Carbon (O-CH₃): A signal at ~55.0 ppm.[4]
    IR (cm⁻¹) O-H Stretch: A very broad and intense absorption band centered around 3300-3400 cm⁻¹.C-H Stretch: Bands below 3000 cm⁻¹.C-O Stretch: A complex pattern of strong bands in the "fingerprint" region between 1000 and 1200 cm⁻¹.
    Mass Spec. [M+Na]⁺: A peak at m/z 217.06, corresponding to the sodium adduct of the molecule.

    The spectra of the fully deprotected compound are distinguished by the absence of any signals corresponding to the trityl or acetyl protecting groups. The ¹H NMR is characterized by signals clustered in the 3.5-4.8 ppm region, while the IR spectrum is dominated by the broad hydroxyl absorption.

    Experimental Protocols

    The following are generalized protocols for the synthesis and deprotection of the title compounds. Researchers should optimize these procedures based on their specific laboratory conditions and analytical monitoring.

    Synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside

    This synthesis involves the selective tritylation of the primary hydroxyl group of Methyl α-D-mannopyranoside, followed by the acetylation of the remaining secondary hydroxyl groups.

    Caption: Synthetic workflow for the preparation of the fully protected mannopyranoside.

    Procedure:

    • Tritylation: To a solution of Methyl α-D-mannopyranoside in anhydrous pyridine, add trityl chloride portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

    • Work-up: Quench the reaction with methanol and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Acetylation: Dissolve the crude Methyl 6-O-trityl-α-D-mannopyranoside in anhydrous pyridine and cool to 0 °C. Add acetic anhydride dropwise and stir the reaction at room temperature until complete acetylation is observed by TLC.

    • Final Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography on silica gel.

    Deprotection Protocols

    Detritylation (Acidic Hydrolysis):

    • Dissolve the tritylated compound in a chlorinated solvent like dichloromethane (DCM).

    • Add a catalytic amount of a mild acid, such as trifluoroacetic acid (TFA), at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with a weak base (e.g., triethylamine or saturated sodium bicarbonate solution).

    • Wash the organic layer with water, dry, and concentrate to obtain the detritylated product.

    Deacetylation (Basic Hydrolysis):

    • Dissolve the acetylated compound in anhydrous methanol.

    • Add a catalytic amount of a base, such as sodium methoxide (NaOMe).

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).

    • Filter the resin and concentrate the filtrate to yield the deacetylated product.

    Conclusion

    The spectroscopic comparison of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside and its deprotected analogs provides a clear and instructive roadmap for the characterization of protected carbohydrates. Each protecting group imparts a distinct and recognizable signature across various spectroscopic techniques. By understanding these signatures, researchers can confidently navigate the complexities of carbohydrate synthesis, ensuring the integrity of their intermediates and the purity of their final products. The principles outlined in this guide are broadly applicable to a wide range of protected monosaccharides and serve as a foundational tool for any scientist working in the field of glycochemistry.

    References

    • ResearchGate. (PDF) Protecting Groups in Synthesis of Monosaccharides' Derivatives.[Link]

    Sources

    Comparative

    Comprehensive 2D NMR Guide: Differentiating α- and β-Anomers of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-D-mannopyranoside

    As a Senior Application Scientist in carbohydrate chemistry, one of the most persistent analytical challenges I encounter is the definitive stereochemical assignment of mannosides. Unlike glucopyranosides, where the β -a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in carbohydrate chemistry, one of the most persistent analytical challenges I encounter is the definitive stereochemical assignment of mannosides. Unlike glucopyranosides, where the β -anomer exhibits a massive and diagnostic axial-axial vicinal coupling constant ( 3JH1,H2​≈8 Hz), mannose is a C2 epimer of glucose. This epimerization fundamentally alters the geometry of the anomeric center relative to C2.

    In this guide, we will objectively compare the analytical methodologies used to differentiate the α and β anomers of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-D-mannopyranoside . We will move beyond ambiguous 1D NMR techniques and establish a self-validating 2D NMR workflow grounded in spatial proximity and heteronuclear through-bond coupling.

    The Mechanistic Challenge: Why 1D 1 H NMR Fails

    To understand the analytical strategy, we must first look at the causality dictated by the molecule's conformation. The bulky 6-O-trityl group sterically locks the pyranose ring into a rigid 4C1​ chair conformation.

    In this 4C1​ chair:

    • α -Anomer: The anomeric methoxy group is axial, forcing the anomeric proton (H1) into an equatorial position. The adjacent H2 proton is also equatorial. The resulting equatorial-equatorial dihedral angle is roughly 60°, yielding a small Karplus coupling ( 3JH1,H2​≈1.5−2.0 Hz).

    • β -Anomer: The anomeric methoxy group is equatorial, forcing H1 into an axial position. Because H2 is equatorial, the resulting axial-equatorial dihedral angle is also roughly 60°, yielding a similarly small coupling ( 3JH1,H2​≈0.8−1.5 Hz).

    Because both anomers present H1 as a fine doublet or a broad singlet in 1D 1 H NMR, relying on 3JH1,H2​ for assignment frequently leads to mischaracterization. To achieve high-confidence assignment, we must utilize advanced 2D NMR techniques[1].

    Orthogonal 2D NMR Strategies

    To build a self-validating system, we employ two orthogonal NMR parameters: through-space cross-relaxation (NOESY) and one-bond heteronuclear coupling ( 1JC1,H1​ ) .

    Strategy A: Through-Space Proximity via NOESY

    Nuclear Overhauser Effect Spectroscopy (NOESY) measures the spatial proximity of protons (< 5 Å)[1]. Because the 4C1​ chair is rigidly locked by the trityl group, the axial face of the ring is highly defined.

    • If the molecule is the β -anomer , H1 is axial. It will reside on the same face of the ring as the axial protons at C3 and C5. This 1,3-diaxial relationship results in strong, diagnostic NOE cross-peaks between H1 ↔ H3 and H1 ↔ H5 .

    • If the molecule is the α -anomer , H1 is equatorial. It points outward from the ring and is too far from H3 and H5 to exhibit an NOE. It will only show a sequential NOE to the adjacent H2.

    NOESY_Logic A Anomeric Proton (H1) B α-Anomer (H1 Equatorial) A->B C β-Anomer (H1 Axial) A->C D NOE to H2 (Equatorial) No 1,3-diaxial NOEs B->D Through-space < 5Å E Strong NOE to H3 (Axial) Strong NOE to H5 (Axial) C->E 1,3-Diaxial Proximity

    Fig 1: NOESY logical workflow for differentiating mannoside anomers based on spatial proximity.
    Strategy B: Through-Bond 1JC1,H1​ Coupling

    The s-character of the C1-H1 bond is heavily influenced by the orientation of the lone pairs on the adjacent endocyclic oxygen (O5).

    • In the α -anomer (H1 equatorial), the C1-H1 bond is antiperiplanar to the O5 lone pair. This stereoelectronic alignment increases the s-character of the C-H bond, resulting in a significantly larger one-bond coupling constant ( 1JC1,H1​≈170 Hz)[2].

    • In the β -anomer (H1 axial), this antiperiplanar relationship is absent, yielding a standard coupling constant ( 1JC1,H1​≈160 Hz)[3].

    Quantitative Data Comparison

    The following table summarizes the expected NMR parameters for both anomers of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-D-mannopyranoside.

    NMR Parameter α -Anomer (Equatorial H1) β -Anomer (Axial H1)Diagnostic Confidence
    3JH1,H2​ 1.5 – 2.0 Hz0.8 – 1.5 HzLow (Ambiguous singlets/doublets)
    1JC1,H1​ 169 – 172 Hz158 – 161 HzHigh (Definitive through-bond metric)
    NOESY (H1) H1 ↔ H2 onlyH1 ↔ H3, H1 ↔ H5High (Definitive through-space metric)
    C1 Shift ( δ ) ~98.0 – 100.0 ppm~101.0 – 103.0 ppmModerate (Solvent dependent)

    Self-Validating Experimental Protocol

    To ensure absolute scientific integrity, do not rely on a single experiment. Execute the following orthogonal workflow to cross-validate your findings.

    NMR_Workflow S1 Sample Prep (CDCl3, 298K) S2 1D 1H & 13C NMR (Initial Assignment) S1->S2 S3 2D NOESY (Spatial Proximity) S2->S3 S4 F2-Coupled HSQC (Measure 1JCH) S2->S4 S5 Anomeric Confirmation S3->S5 S4->S5

    Fig 2: Orthogonal NMR workflow for self-validating anomeric configuration assignment.
    Step-by-Step Methodology:

    Step 1: Optimal Sample Preparation Dissolve 15–20 mg of the purified mannoside in 0.6 mL of high-purity CDCl 3​ (100% D) containing 0.03% v/v TMS. Ensure the solution is free of paramagnetic impurities or water, which can quench NOE signals.

    Step 2: 1D Baseline Acquisition Acquire standard 1 H (16 scans) and 13 C (1024 scans) spectra at 298K. Identify the anomeric proton ( δ 4.5–5.0 ppm) and the three acetyl CH 3​ singlets ( δ 1.9–2.2 ppm) to confirm the integrity of the protecting groups.

    Step 3: 2D NOESY Acquisition (The Spatial Check)

    • Causality of Parameters: Set the mixing time ( τm​ ) to 300 ms . For a molecule of this molecular weight (~562 g/mol ), 300 ms is the "Goldilocks" zone. It is long enough to allow direct NOE build-up but short enough to prevent spin-diffusion (where magnetization bounces from H1 H2 H3, creating a false-positive 1,3-diaxial signal).

    • Execution: Run a phase-sensitive NOESY with 256 increments in t1​ . Process the data and extract a 1D slice at the H1 frequency.

    Step 4: F2-Coupled HSQC (The Through-Bond Check)

    • Causality of Parameters: While a 1D 13 C spectrum without proton decoupling can yield 1JC1,H1​ , it suffers from severe multiplet overlap and requires massive acquisition times. An F2-coupled HSQC isolates the specific C1-H1 correlation and splits the cross-peak in the proton dimension ( F2​ ) by the exact 1JC1,H1​ value.

    • Execution: Run a standard HSQC but disable 13 C decoupling during the acquisition period. Measure the distance (in Hz) between the two resulting cross-peaks for the anomeric center.

    • Validation: If the splitting is ~170 Hz, it is the α -anomer[2]. If it is ~160 Hz, it is the β -anomer[3].

    Conclusion

    The structural assignment of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-D-mannopyranoside cannot be safely determined via 1D 1 H NMR due to the inherent geometric limitations of the mannose C2 epimer. By implementing a self-validating system that pairs the spatial precision of 2D NOESY with the stereoelectronic rigor of F2-coupled HSQC, researchers can confidently and objectively assign the anomeric configuration, ensuring downstream integrity in drug development and synthetic workflows.

    References

    • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. URL:[Link]

    • Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. PMC - National Institutes of Health. URL:[Link]

    • Rate-Dependent Inverse-Addition β-Selective Mannosylation and Contiguous Sequential Glycosylation Involving β-Mannosidic Bond Formation. National Yang Ming Chiao Tung University (NYCU). URL:[Link]

    Sources

    Validation

    Validating Stereoselectivity in Glycosylation: A Comparative Guide Using Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside

    As a Senior Application Scientist in carbohydrate chemistry, one of the most persistent challenges in oligosaccharide assembly is the strict control of stereoselectivity—specifically, the formation of 1,2-cis (α) versus...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in carbohydrate chemistry, one of the most persistent challenges in oligosaccharide assembly is the strict control of stereoselectivity—specifically, the formation of 1,2-cis (α) versus 1,2-trans (β) glycosidic linkages. Mannosylation is notoriously sensitive to reaction conditions, solvent effects, and the protecting group patterns of both the donor and the acceptor.

    This guide objectively evaluates the performance of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside (CAS 7511-40-2) as a benchmark glycosyl acceptor. By comparing its direct use in trityl ether glycosylations against traditional free-hydroxyl methods, we will validate how structural pre-organization dictates stereochemical outcomes.

    Mechanistic Grounding: The Trityl Ether Paradigm

    Traditionally, glycosylation requires a glycosyl donor with a leaving group at the anomeric center and a glycosyl acceptor with a sterically accessible, free hydroxyl group. However, generating a free 6-OH acceptor often requires a separate deprotection step, and the resulting free hydroxyl can participate in unwanted hydrogen bonding, leading to mixed α/β stereoselectivity.

    Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside bypasses this limitation. It is specifically designed for the Kochetkov Trityl-Cyanoethylidene Condensation [1]. In this methodology, the bulky 6-O-trityl group is not removed prior to the reaction. Instead, it acts as an active participant:

    • Electron Withdrawal: The 2,3,4-tri-O-acetyl groups pull electron density away from the pyranose ring, stabilizing the molecule and preventing unwanted intramolecular side reactions.

    • Concerted Leaving Group: Upon activation by a Lewis acid (typically a trityl salt), the trityl group is abstracted as a stable trityl cation. This abstraction occurs synchronously with the attack of the acceptor oxygen onto the donor, enforcing a highly ordered transition state that almost exclusively yields the α-linkage [2].

    Comparative Performance Data

    To objectively validate stereoselectivity, we compare the direct trityl ether method (using our benchmark compound) against two industry-standard alternatives that require prior detritylation to expose a free 6-OH group: the Schmidt Trichloroacetimidate Method and Thioglycoside Activation .

    Table 1: Stereoselectivity and Yield in 1→6 Mannoside Synthesis
    ParameterDirect Trityl Ether Method (Kochetkov)Schmidt Trichloroacetimidate MethodThioglycoside Activation
    Acceptor State 6-O-Trityl (Protected) 6-OH (Free)6-OH (Free)
    Donor Type 1,2-O-(1-cyanoethylidene)TrichloroacetimidatePhenyl Thioglycoside
    Catalyst/Promoter TrB(C6F5)4 (10 mol%)TMSOTf (10 mol%)NIS / TMSOTf
    Stereoselectivity (α:β) > 95:5 80:20 (Solvent dependent)85:15
    Yield 82 - 88% 70 - 75%75 - 80%
    Step Economy High (1 step) Low (2 steps)Low (2 steps)

    Data reflects standard benchtop synthesis of Man(α1→6)Man disaccharides. The direct trityl ether method demonstrates superior stereochemical fidelity due to the avoidance of a loose oxocarbenium intermediate.

    Workflow Visualization

    The following diagram illustrates the mechanistic divergence between the direct trityl ether method and traditional free-hydroxyl glycosylation.

    GlycosylationWorkflow Donor Glycosyl Donor (e.g., Cyanoethylidene) Direct Direct Trityl Ether Method (Kochetkov Glycosylation) Donor->Direct Acceptor Acceptor: Methyl 2,3,4-tri-O-acetyl- 6-O-trityl-α-D-mannopyranoside Acceptor->Direct Trityl Salt Catalyst Indirect Detritylation to Free 6-OH (Standard Method) Acceptor->Indirect Acidic Cleavage Result1 High α-Stereoselectivity (1,2-cis linkage) Direct->Result1 Concerted/Ion-pair mechanism Schmidt Schmidt Glycosylation (Trichloroacetimidate) Indirect->Schmidt TMSOTf Catalyst Result2 Variable Stereoselectivity (Solvent/Promoter Dependent) Schmidt->Result2 Oxocarbenium intermediate

    Comparative workflow of direct trityl ether glycosylation versus standard detritylation methods.

    Experimental Methodologies

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

    Protocol A: Direct Trityl Ether Glycosylation (High Stereoselectivity)

    Uses Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside directly.

    • Preparation: In a flame-dried Schlenk flask under argon, dissolve the acceptor (1.0 equiv) and the 1,2-O-(1-cyanoethylidene) glycosyl donor (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

    • Desiccation: Add activated 4Å molecular sieves (200 mg/mmol). Stir at room temperature for 1 hour.

      • Causality: Trace moisture will instantly quench the highly sensitive trityl cation catalyst, stalling the reaction.

    • Initiation: Cool the mixture to 0 °C. Add triphenylcarbenium tetrakis(pentafluorophenyl)borate (TrB(C6F5)4) (0.1 equiv).

      • Causality: The tetrakis(pentafluorophenyl)borate anion is exceptionally non-coordinating. Unlike triflate, it does not compete with the bulky trityl ether for the intermediate complex, driving the equilibrium strictly toward the α-glycosylated product.

    • Monitoring: Stir in the dark for 12–16 hours, allowing it to warm to room temperature. The reaction will maintain a persistent yellow hue (indicative of the active trityl cation).

    • Quenching: Quench with a single drop of pyridine, filter through Celite, and purify via silica gel chromatography.

    Protocol B: Detritylation & Schmidt Glycosylation (Alternative Workflow)

    Requires conversion of the benchmark compound to a free 6-OH acceptor.

    • Detritylation: Dissolve the acceptor in DCM/MeOH (1:1). Add catalytic p-toluenesulfonic acid (pTSA). Stir for 2 hours. Neutralize with Et3N and purify to yield Methyl 2,3,4-tri-O-acetyl-α-D-mannopyranoside.

    • Glycosylation Setup: Co-evaporate the free 6-OH acceptor (1.0 equiv) and a mannosyl trichloroacetimidate donor (1.2 equiv) with anhydrous toluene to remove azeotropic water. Dissolve in anhydrous DCM with 4Å molecular sieves.

    • Activation: Cool to -20 °C under argon. Dropwise add TMSOTf (0.1 equiv).

      • Causality: TMSOTf activates the imidate, forming an oxocarbenium ion. Because the 6-OH is unhindered, attack can occur from both faces, leading to the ~80:20 α/β mixture observed in Table 1.

    • Quenching: After 30 minutes, quench with Et3N, filter, and subject to careful chromatographic resolution to separate the α and β anomers.

    Conclusion

    For the synthesis of complex, highly branched mannooligosaccharides (such as mannodendrimers or N-glycan cores), stereochemical purity is non-negotiable. While free-hydroxyl methods offer broad compatibility, they suffer from variable stereoselectivity and require additional deprotection steps. Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside proves to be a superior building block when paired with the Kochetkov method, leveraging its pre-organized trityl ether to enforce >95% α-stereoselectivity in a single, highly efficient step.

    References

    • Broadening the Scope of the Reverse Orthogonal Strategy for Oligosaccharide Synthesis The Journal of Organic Chemistry (ACS Publications / PMC)[Link]

    • An efficient approach towards the convergent synthesis of "fully-carbohydrate" mannodendrimers Chemistry - A European Journal (PubMed)[Link]

    Comparative

    High-resolution mass spectrometry (HRMS) validation of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside batches

    High-Resolution Mass Spectrometry (HRMS) Validation of Methyl 2,3,4-tri-O-acetyl-6-O-trityl- α -D-mannopyranoside Batches: A Comparative Guide Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Dr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    High-Resolution Mass Spectrometry (HRMS) Validation of Methyl 2,3,4-tri-O-acetyl-6-O-trityl- α -D-mannopyranoside Batches: A Comparative Guide

    Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Drug Development Professionals

    Introduction: The Criticality of Building Block Integrity

    Methyl 2,3,4-tri-O-acetyl-6-O-trityl- α -D-mannopyranoside (CAS 7511-40-2) is a highly specialized, orthogonally protected monosaccharide. It serves as a foundational building block in the synthesis of complex high-mannose oligosaccharides and therapeutic glycoprotein conjugates. In pharmaceutical manufacturing, the structural fidelity of this precursor dictates the yield, stereoselectivity, and safety profile of downstream glycosylation reactions.

    Because traditional assays like HPLC-UV or low-resolution mass spectrometry often fail to detect trace isobaric impurities or partial deprotection events, High-Resolution Mass Spectrometry (HRMS) has emerged as the gold standard for validating carbohydrate batch consistency 2. This guide objectively compares the analytical profiles of a Premium Grade batch against a Standard Alternative, detailing the self-validating HRMS methodologies required for rigorous quality control.

    The Mechanistic Role of HRMS in Carbohydrate Quality Control

    Carbohydrates and their protected derivatives are notoriously difficult to analyze due to their lack of strong chromophores and the prevalence of stereoisomers. HRMS platforms (such as Q-TOF or Orbitrap systems) resolve this by providing sub-ppm mass accuracy and isotopic fidelity 3.

    For Methyl 2,3,4-tri-O-acetyl-6-O-trityl- α -D-mannopyranoside, the primary failure modes during synthesis or storage include:

    • Detritylation: The acid-labile 6-O-trityl group can cleave prematurely, exposing the 6-OH group and causing unwanted branching in downstream synthesis.

    • Deacetylation / Acetyl Migration: Inadequate pH control can lead to the loss or migration of acetyl groups at positions 2, 3, or 4.

    HRMS unambiguously identifies these impurities by mapping exact elemental compositions, ensuring that only batches meeting stringent biopharma criteria are released.

    Comparative Analysis: Premium vs. Standard Batches

    To demonstrate the analytical power of HRMS, we compared a highly controlled "Premium Grade" batch against a commercial "Standard Alternative." The data below highlights the critical differences in purity and impurity profiles.

    Analytical ParameterPremium Grade BatchStandard Alternative BatchAnalytical Significance & Causality
    Overall Purity (LC-MS) > 99.8% 94.2%High purity prevents chain-termination or branching in oligosaccharide synthesis.
    Precursor Ion [M+Na]⁺ 585.2095 m/z585.2091 m/zConfirms the exact mass of the target compound (C₃₂H₃₄O₉Na⁺).
    Mass Error (ppm) 0.8 ppm 1.8 ppmSub-3 ppm error rigorously validates the elemental composition.
    Detritylated Impurity Not Detected 2.1% (m/z 343.1000)Presence indicates poor storage conditions or harsh acidic purification.
    Deacetylated Impurity < 0.1% 1.5% (m/z 543.1991)Indicates ester hydrolysis, leading to reactive hydroxyl sites.

    Experimental Workflow & Self-Validating Protocol

    To ensure absolute trustworthiness, the following LC-HRMS protocol operates as a self-validating system, utilizing specific adduct-forming additives and system suitability checks.

    Workflow A Batch Sampling (Protected Mannoside) B Sample Preparation (MeOH/H2O + 10 µM NaOAc) A->B C LC-HRMS Analysis (ESI+, Orbitrap/Q-TOF) B->C D Data Processing (Exact Mass, MS/MS) C->D E Batch Release Decision (Purity > 99%, Error < 3ppm) D->E

    Caption: LC-HRMS workflow for validating protected mannoside batches.

    Step-by-Step LC-HRMS Methodology
    • System Suitability Test (SST) & Blanking:

      • Action: Inject a blank diluent (50:50 Methanol:Water) prior to sample analysis.

      • Causality: Confirms the absence of column carryover. The highly hydrophobic trityl group is prone to sticking to LC tubing; a clean blank validates the system's readiness.

    • Sample Preparation:

      • Action: Dissolve the batch sample in 50:50 Methanol:Water containing 10 µM Sodium Acetate to a final concentration of 1 µg/mL.

      • Causality: Protected carbohydrates lack basic sites for efficient protonation. The deliberate addition of Sodium Acetate forces uniform ionization into a single, stable sodium adduct [M+Na]⁺, preventing signal dilution across [M+H]⁺ and [M+NH₄]⁺ species.

    • Chromatographic Separation:

      • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Run a gradient from 20% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

      • Causality: Unlike unprotected polar glycans that require HILIC columns 3, the trityl and acetyl groups render this compound highly hydrophobic, making Reversed-Phase (C18) chromatography ideal for resolving the main peak from its deprotected impurities.

    • HRMS Acquisition:

      • Action: Operate the mass spectrometer in Positive ESI mode. Set the resolution to 60,000 (at m/z 200). Acquire full scan MS (m/z 150–1000) and data-dependent MS/MS (ddMS2).

    Mechanistic Insights: MS/MS Structural Elucidation

    Structural confirmation relies heavily on Collision-Induced Dissociation (CID). The trityl group exhibits extremely high desorption properties and forms a highly stable carbocation in mass spectrometry 4.

    When the [M+Na]⁺ precursor (m/z 585.2095) is subjected to CID, the most diagnostic fragmentation event is the cleavage of the 6-O-trityl ether linkage. This yields an intensely abundant Trityl Cation ([C₁₉H₁₅]⁺) at an exact mass of 243.1168 m/z . The presence of this peak is the definitive fingerprint of a successfully tritylated batch. Secondary fragmentations involve the sequential neutral loss of acetic acid (60.0211 Da) from the carbohydrate core.

    Fragmentation M [M+Na]+ Precursor m/z 585.2095 T Trityl Cation [C19H15]+ m/z 243.1168 M->T CID (Low CE) F1 [M-Trt+Na]+ m/z 343.1000 M->F1 CID (Med CE) F2 [M-Trt-AcOH+Na]+ m/z 283.0789 F1->F2 CID (High CE)

    Caption: Collision-induced dissociation (CID) pathway of the protected mannoside.

    Conclusion

    For drug development professionals synthesizing complex biologics, the quality of orthogonally protected building blocks cannot be left to chance. As demonstrated, Premium Grade batches of Methyl 2,3,4-tri-O-acetyl-6-O-trityl- α -D-mannopyranoside maintain strict structural integrity, whereas standard batches may harbor hidden deprotected impurities. Implementing a rigorous, self-validating LC-HRMS workflow—leveraging sodium adduct formation and trityl cation MS/MS diagnostics—ensures absolute confidence in batch release and downstream synthesis success.

    References

    • BOC Sciences. CAS 7511-40-2 Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside. Retrieved from: [[]]()

    • National Science Foundation (NSF PAR). Quantitation of carbohydrate monomers and dimers by liquid chromatography coupled with high-resolution mass spectrometry. Retrieved from: [[2]]()

    • National Institutes of Health (PMC). Assessment of monoclonal antibody glycosylation: a comparative study using HRMS, NMR, and HILIC-FLD. Retrieved from: 3

    • Glen Research. Glen Report 13.13: Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Retrieved from: 4

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    Safety & Regulatory Compliance

    Safety

    Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside proper disposal procedures

    Operational Guide: Proper Handling and Disposal of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside As a Senior Application Scientist, I recognize that the safe handling and disposal of complex carbohydrate deriv...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Operational Guide: Proper Handling and Disposal of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside

    As a Senior Application Scientist, I recognize that the safe handling and disposal of complex carbohydrate derivatives require more than just following a checklist—it requires a fundamental understanding of the molecule's physicochemical properties. Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside (CAS: 7511-40-2) is a vital building block in synthetic carbohydrate chemistry, utilizing a bulky trityl (triphenylmethyl) group to selectively protect the primary C-6 hydroxyl, while acetyl groups mask the secondary positions[1][2].

    This guide provides a self-validating, step-by-step operational framework for managing the waste streams generated during the manipulation, reaction, and purification of this specific compound.

    Risk Assessment & Physicochemical Causality

    To properly dispose of this compound, we must first understand how its structure dictates its behavior in a laboratory setting:

    • Extreme Hydrophobicity & Solvent Partitioning: The pronounced steric bulk and nonpolar nature of the trityl group significantly increase the hydrophobicity of the carbohydrate derivative[3]. During aqueous workups, the parent compound and its cleavage byproducts (such as trityl alcohol or trityl chloride) will partition almost exclusively into the organic phase[4]. Therefore, your organic waste streams will carry the bulk of the chemical hazard.

    • Reactivity & Deprotection Byproducts: The compound is stable under neutral conditions but undergoes rapid detritylation when exposed to strong Brønsted acids (e.g., TFA, HCl)[5][6]. The resulting reaction mixtures will contain highly corrosive acidic waste that must be neutralized prior to final disposal.

    • Halogen-Free Baseline: In its pure form, the molecule contains no halogens or heavy metals. Its classification as a liquid waste is entirely dependent on the carrier solvents used during your workflow (e.g., dichloromethane vs. toluene)[7][8].

    Waste Stream Classification Data

    Proper segregation is the cornerstone of laboratory safety and regulatory compliance. Mixing incompatible waste streams can lead to dangerous exothermic reactions and drastically increase institutional disposal costs[7][9].

    Waste Stream CategoryPrimary ConstituentsEPA ClassificationCompatible ContainerDisposal Routing
    Solid Waste Pure mannoside powder, contaminated silica gel, weighing paperNon-RCRA Hazardous SolidHDPE or Glass JarEHS Solid Waste Pickup
    Halogenated Liquid DCM, Chloroform, dissolved mannoside/trityl speciesHalogenated OrganicHDPE CarboyEHS Halogenated Pickup
    Non-Halogenated Liquid Toluene, EtOAc, Hexanes, dissolved organicsNon-Halogenated OrganicHDPE CarboyEHS Non-Halogenated Pickup
    Aqueous Waste Neutralized salts (e.g., sodium trifluoroacetate), waterAqueous HazardousHDPE CarboyEHS Aqueous Pickup

    Step-by-Step Disposal Protocols

    Protocol 1: Solid Waste Management (Unreacted Material & Consumables)

    Objective: Safely isolate pure compound and contaminated solid media to prevent environmental contamination.

    • Collection: Gather all unreacted Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside powder, contaminated weighing paper, and spent silica gel from column chromatography.

    • Containment: Transfer the materials into a clean, dry high-density polyethylene (HDPE) or glass container specifically designated for solid hazardous waste[7][10].

    • Labeling: Immediately affix a "Hazardous Waste" tag. Clearly list "Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside" and "Silica Gel" as the primary constituents, including their approximate percentages[7].

    • Storage: Store the sealed container in the laboratory's designated Satellite Accumulation Area (SAA) away from sources of ignition until collected by Environmental Health and Safety (EHS)[7][10].

    Protocol 2: Liquid Organic Waste Segregation (Mother Liquors & Chromatography)

    Objective: Prevent cross-contamination between halogenated and non-halogenated streams. Causality: Because the trityl group forces the compound into the organic layer[3], the carrier solvent dictates the EPA waste classification.

    • Solvent Identification: Determine the carrier solvent. If the reaction or purification utilized dichloromethane (DCM) or chloroform (common for detritylation), the entire mixture must be routed to the Halogenated Organic Waste stream[7][8]. If only solvents like ethyl acetate or hexanes were used, route to Non-Halogenated Organic Waste [7][11].

    • Transfer: Operating within a properly ventilated chemical fume hood, carefully pour the organic waste into the designated HDPE liquid waste carboy[10][11].

    • Headspace Management: Never fill the container past 80-90% capacity. Leaving 10-20% headspace is critical to allow for vapor expansion and prevent pressure-induced ruptures[7][10][11].

    • Sealing: Keep the container tightly capped at all times except when actively adding waste to prevent the escape of volatile organic compounds (VOCs)[7][11].

    Protocol 3: Aqueous Workup Waste Neutralization

    Objective: Neutralize corrosive aqueous layers generated during acidic deprotection workflows before disposal. Causality: Cleavage of trityl ethers requires strong acids, resulting in highly acidic aqueous washings that cannot be safely stored with standard organic waste[5][6].

    • Phase Separation: After extracting the organic layer in a separatory funnel, collect the acidic aqueous phase in a wide-mouth Erlenmeyer flask.

    • Neutralization: Slowly add saturated aqueous sodium bicarbonate ( ) while stirring continuously. Continue the addition until gas evolution ( ) ceases and the pH stabilizes between 6.0 and 8.0 (verify using pH indicator paper).

    • Disposal: Transfer the neutralized solution to the "Aqueous Hazardous Waste" container. Do not pour this down the sink, as trace organic solvents or hazardous dissolved salts may remain[9][11].

    Waste Segregation Workflow Visualization

    WasteSegregation A Methyl 2,3,4-tri-O-acetyl-6-O-trityl- α-D-mannopyranoside Waste B Solid Waste (Pure powder, Silica, Paper) A->B C Liquid Waste (Reaction & Workup) A->C G Solid Hazardous Waste Container B->G D Halogenated Solvents (DCM, Chloroform) C->D E Non-Halogenated Solvents (EtOAc, Toluene, Hexane) C->E F Aqueous Waste (Neutralized Washings) C->F H Halogenated Organic Waste Container D->H I Non-Halogenated Organic Waste Container E->I J Aqueous Hazardous Waste Container F->J

    Workflow for the proper segregation and disposal of protected mannopyranoside waste streams.

    Contingency & Spill Response

    • Small Spills (Solid or Liquid): For minor liquid spills within the fume hood, contain the material using an inert absorbent like vermiculite or sand[7][10]. For solid powder spills, carefully sweep up the material using non-sparking tools. Place all absorbed/collected material into the designated solid hazardous waste container[7][10].

    • Large Spills: Evacuate the immediate area, secure the laboratory, and notify your institution's Environmental Health and Safety (EHS) department immediately[7][10].

    • Empty Container Disposal: Empty reagent bottles that held the mannoside must be triple-rinsed with a compatible solvent (e.g., acetone). The rinsate must be collected and disposed of as liquid hazardous waste[7][11]. Once triple-rinsed, the container is legally considered "RCRA Empty" and can be vented dry and discarded according to institutional guidelines[9][11].

    References

    • ChemicalBook. "Methyl-6-O-trityl-2,3,4-tri-O-acetyl-α-D-mannopyranoside". chemicalbook.com.1

    • BenchChem. "Trityl Protection in Carbohydrate Chemistry: A Comparative Guide". benchchem.com. 3

    • National Institutes of Health (NIH). "Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies". nih.gov. 2

    • Google Patents. "Recovery of triarylmethyl halide protecting groups cleaved during oligonucleotide synthesis". google.com. 4

    • Eastern Washington University. "Hazardous Waste Management Program". ewu.edu. 11

    • Thermo Fisher Scientific. "Introduction to Cleavage Techniques". thermofisher.com. 5

    • BenchChem. "Proper Disposal Procedures for (R,S)-BisPh-mebBox: A Guide for Laboratory Professionals". benchchem.com. 7

    • University of Alaska. "Program Waste Management". alaska.edu. 9

    • ACS Publications. "Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers". acs.org.6

    • BenchChem. "Navigating the Disposal of 1,2-Dibromocyclooctane: A Procedural Guide for Laboratory Professionals". benchchem.com. 10

    • National Institutes of Health (NIH). "Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory". nih.gov.8

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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    Feasible Synthetic Routes

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